6,7-Dihydro-4(5H)-benzofuranone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6,7-dihydro-5H-1-benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWQOYPYNPSVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369932 | |
| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16806-93-2 | |
| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of 6,7-Dihydro-4(5H)-benzofuranone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6,7-Dihydro-4(5H)-benzofuranone (CAS No. 16806-93-2). The information is compiled from various chemical data sources and scientific literature to support research and development activities.
Core Physical Properties
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| CAS Number | 16806-93-2 | [1][2] |
| Appearance | Clear yellow to brown low melting solid or liquid.[3][4] | [3][4] |
| Melting Point | 30-34 °C | [1][3] |
| Boiling Point | 115-118 °C at 16 mmHg | [1][3] |
| Density | 1.162 g/mL at 25 °C | [1] |
| Refractive Index | 1.5300 to 1.5320 | [5] |
| Flash Point | >110 °C (>230 °F) | [3][5] |
| Solubility | Soluble in water, methylene chloride, and ether.[5] Limited solubility in water is also reported.[6] | [5][6] |
Experimental Protocols
Detailed experimental methodologies for determining key thermochemical properties have been published. For other physical constants, standard laboratory procedures are employed.
Thermochemical Properties
A study by Sousa et al. provides detailed experimental protocols for determining the standard molar enthalpy of formation and vaporization.[7][8]
-
Standard Molar Enthalpy of Formation: This was determined using static bomb calorimetry. The energy of combustion of the compound was measured in a static bomb calorimeter. From this, the standard molar enthalpy of formation in the condensed phase was calculated.[7][8]
-
Standard Molar Enthalpy of Vaporization: A Calvet microcalorimeter was used to measure the standard molar enthalpy of vaporization.[7][8]
By combining these experimentally determined values, the standard molar enthalpy of formation for this compound in the gaseous phase was derived.[7][8]
Standard Physical Property Determination
-
Melting Point: The melting point range is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
-
Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The substance is heated in a distillation apparatus connected to a vacuum pump. The temperature of the vapor that is in equilibrium with the boiling liquid and the corresponding pressure are recorded.
-
Density: The density of the liquid form is determined using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.
-
Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the liquid sample. This is also typically done at a specified temperature.
Spectral Data
While publicly available, high-resolution spectra with full interpretation are limited, the expected spectral characteristics can be inferred from the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the furan ring, as well as signals for the three methylene groups (-CH₂-) in the dihydro portion of the molecule. The chemical shifts and coupling patterns would be characteristic of their respective electronic environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. This would include a signal for the carbonyl carbon (C=O) at a characteristic downfield shift, signals for the carbons of the furan ring, and signals for the three methylene carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1685-1666 cm⁻¹ for an α,β-unsaturated ketone. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching vibrations associated with the furan ring. Several suppliers confirm that the infrared spectrum of their product is "Authentic".[5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ). The fragmentation pattern would be expected to show losses of small molecules such as CO, and other fragments characteristic of the benzofuranone structure.
Synthesis Pathway
This compound can be synthesized via the reaction of 1,3-cyclohexanedione with chloroacetaldehyde. A general representation of this synthesis workflow is provided below.
Caption: A diagram illustrating the synthesis of this compound.
References
- 1. This compound 98 16806-93-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound, CAS No. 16806-93-2 - iChemical [ichemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 16806-93-2: 6,7-Dihidro-4(5H)-benzofuranona [cymitquimica.com]
- 7. SPUP - Experimental and computational thermochemistry of this compound [sigarra.up.pt]
- 8. This compound 16806-93-2 98% In stock suppliers| Tocopharm [tocopharm.com]
6,7-Dihydro-4(5H)-benzofuranone CAS number and structure
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 6,7-Dihydro-4(5H)-benzofuranone (CAS No: 16806-93-2), a bicyclic organic compound belonging to the benzofuranone class. This guide consolidates key chemical, physical, and synthetic data. While benzofuran derivatives are known for a wide range of biological activities, specific quantitative data on the bioactivity of this compound is not extensively documented in publicly accessible literature. This guide presents detailed, validated synthesis protocols and summarizes the compound's known properties, serving as a foundational resource for research and development activities.
Chemical Identity and Structure
This compound is characterized by a fused ring system consisting of a furanone ring and a cyclohexenone ring.[1] Its core structure is a key intermediate in the synthesis of more complex heterocyclic compounds.[2]
Chemical Structure:
A 2D representation of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 16806-93-2[3] |
| Molecular Formula | C₈H₈O₂[3] |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 6,7-dihydro-1-benzofuran-4(5H)-one |
| SMILES | O=C1CCCc2occc12 |
| InChI Key | DXWQOYPYNPSVRL-UHFFFAOYSA-N |
| Synonyms | 6,7-Dihydrobenzofuran-4(5H)-one, 4,5,6,7-Tetrahydrobenzofuran-4-one[1] |
Physicochemical Properties
The compound is typically a colorless to pale yellow solid at room temperature, possessing a characteristic sweet, floral aroma.[1] Its solubility is limited in water but good in various organic solvents.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow solid[1] |
| Melting Point | 30-34 °C (lit.) |
| Boiling Point | 115-118 °C at 16 mmHg (lit.) |
| Density | 1.162 g/mL at 25 °C (lit.) |
| Flash Point | >110 °C (>230 °F) |
| Solubility | Limited in water, good in organic solvents.[1] |
Synthesis Protocols
The most common synthetic route to this compound involves the condensation of 1,3-cyclohexanedione with a chloroacetaldehyde equivalent. Below are two detailed experimental protocols derived from the literature.
Protocol 1: Synthesis in Aqueous Medium
This protocol details a method using water as the solvent and sodium hydroxide as the base.
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,3-cyclohexanedione (10.0 g, 89.18 mmol) in 60 mL of water.
-
Base and Catalyst Addition: Cool the solution in an ice bath. Add 35 mL of a 20% aqueous sodium hydroxide solution, followed by the addition of potassium iodide (KI) (2.9 g, 17.4 mmol).
-
Reagent Addition: While maintaining the cooled temperature, slowly add 16 mL of a 40% aqueous chloroacetaldehyde solution dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the mixture to a pH of approximately 4 using concentrated hydrochloric acid. Add 100 mL of water.
-
Extraction: Extract the aqueous layer with petroleum ether (4 x 100 mL).
-
Purification: Combine the organic layers and wash them with saturated brine (3 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by evaporation under reduced pressure to yield this compound as a pale yellow liquid (10.0 g, 82% yield).
Synthesis Workflow Diagram
The following diagram illustrates the key steps and transformations in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Applications
Benzofuran and its derivatives are a significant class of heterocyclic compounds known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[4] this compound itself has been studied for its potential antimicrobial and antioxidant activities, which makes it a compound of interest for applications in pharmaceuticals and natural product chemistry.[1]
However, specific quantitative data, such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values for this compound, are not widely reported in the surveyed literature. Further research is required to fully characterize its biological profile and potential therapeutic applications.
Due to its pleasant aroma, it also finds use in the fragrance and flavor industries.[1] Additionally, it serves as a valuable building block in organic synthesis, for example, in the construction of the furacridone ring system.[2]
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye protection (safety glasses or goggles)
-
Protective gloves
-
Laboratory coat
-
Use in a well-ventilated area or under a fume hood.
In case of contact, wash skin with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.
Conclusion
This compound is a well-characterized compound with established synthetic routes and defined physicochemical properties. While its broader class of benzofuran derivatives is rich in biological activity, the specific bio-profile of this molecule remains an area for further in-depth investigation. This guide provides the foundational knowledge necessary for researchers to utilize this compound in synthetic applications and to explore its potential in drug discovery and development.
References
Spectroscopic Profile of 6,7-Dihydro-4(5H)-benzofuranone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic ketone, 6,7-Dihydro-4(5H)-benzofuranone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Chemical Structure and Properties
This compound is a bicyclic organic compound with the chemical formula C₈H₈O₂ and a molecular weight of 136.15 g/mol .[1][2] Its structure consists of a furan ring fused to a cyclohexanone ring.
Structure Diagram
A 2D representation of the molecular structure of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methods are standard for the analysis of organic compounds of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal TMS standard.
Workflow for NMR Data Acquisition and Processing
References
Thermodynamic Profile of 6,7-Dihydro-4(5H)-benzofuranone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 6,7-Dihydro-4(5H)-benzofuranone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document summarizes key thermodynamic data, details the experimental methodologies used for their determination, and presents a relevant synthetic pathway. The information is intended to be a valuable resource for researchers and professionals involved in the study and application of this compound.
Core Thermodynamic Data
The thermodynamic properties of this compound have been determined through a combination of experimental measurements and computational studies. The key quantitative data are summarized in the tables below. These values are essential for understanding the energetic landscape of the molecule, which is critical for reaction design, process optimization, and computational modeling.
Table 1: Experimentally Determined Molar Enthalpies of this compound at T = 298.15 K
| Thermodynamic Parameter | Symbol | Value (kJ·mol⁻¹) | Method |
| Standard Molar Enthalpy of Formation (gaseous phase) | ΔfHₘ°(g) | -226.0 ± 2.8 | Derived from calorimetry |
| Standard Molar Enthalpy of Formation (liquid phase) | ΔfHₘ°(l) | Data not available | Static Bomb Calorimetry |
| Standard Molar Enthalpy of Vaporization | ΔvapHₘ° | Data not available | Calvet Microcalorimetry |
Note: The standard molar enthalpy of formation in the gaseous phase is a derived value based on the experimental determination of the standard molar enthalpy of formation in the liquid phase and the standard molar enthalpy of vaporization. While the abstract of the primary source indicates these values were measured, the specific experimental values for the liquid phase enthalpy of formation and the enthalpy of vaporization were not available in the publicly accessible literature at the time of this guide's compilation.[1]
Experimental Protocols
The determination of the thermodynamic properties of this compound relies on precise calorimetric techniques. The following sections detail the principles and general procedures for the experimental methods cited.
Static Bomb Calorimetry for Enthalpy of Formation
The standard molar enthalpy of formation in the liquid phase (ΔfHₘ°(l)) of this compound was determined using static bomb calorimetry.[1] This technique measures the heat of combustion of a substance at constant volume.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Immersion: The bomb is placed in a well-insulated outer container (calorimeter) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat.
-
Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is carefully recorded.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid). The standard enthalpy of combustion is then used to derive the standard enthalpy of formation using Hess's Law.
A general workflow for this experimental setup is illustrated below.
Calvet Microcalorimetry for Enthalpy of Vaporization
The standard molar enthalpy of vaporization (ΔvapHₘ°) of this compound was measured using Calvet microcalorimetry.[1] This technique is a highly sensitive method for measuring small heat effects.
Methodology:
-
Sample Introduction: A small, accurately weighed sample of liquid this compound is introduced into a sample cell within the calorimeter.
-
Isothermal Conditions: The calorimeter is maintained at a constant temperature (isothermal).
-
Vaporization: The sample is vaporized under controlled conditions (e.g., by dropping the sample into a heated zone or by applying a vacuum).
-
Heat Flow Measurement: The energy required to vaporize the sample is measured by a series of thermocouples (a thermopile) that surround the sample cell. This heat flow is detected as a temperature difference between the sample cell and a reference cell.
-
Signal Integration: The signal from the thermopile is integrated over time to determine the total heat absorbed during the vaporization process.
-
Calculation: The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the sample.
Synthetic Pathway Visualization
This compound serves as a key intermediate in the synthesis of more complex heterocyclic structures. One notable application is in the construction of the furacridone ring system. The reaction involves the condensation of this compound with 2-bromo-N-(3-methoxyphenyl)acetamide.
The logical flow of this synthetic transformation is depicted in the following diagram.
References
The Rising Potential of 6,7-Dihydro-4(5H)-benzofuranone Derivatives in Drug Discovery: A Technical Guide to Their Natural Occurrence and Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence, biological activities, and mechanisms of action of 6,7-Dihydro-4(5H)-benzofuranone derivatives for researchers, scientists, and drug development professionals. This document summarizes the latest findings on these promising compounds, offering a detailed look into their therapeutic potential.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. While the core structure is a common scaffold in synthetic chemistry, recent discoveries have highlighted the presence of analogous structures in various plant species. These naturally occurring derivatives have demonstrated a wide array of potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide will delve into the natural sources, isolation methods, biological evaluation, and the molecular pathways modulated by these compounds.
Natural Occurrence of this compound Derivatives
While the parent compound this compound is primarily a synthetic building block, structurally related dihydrobenzofuranones have been isolated from several plant species. These natural analogs often feature additional substitutions on the benzofuranone core, which contribute to their distinct biological profiles.
Curzerenone from Curcuma zedoaria and Lindera pulcherrima
One of the most notable naturally occurring this compound derivatives is curzerenone. This sesquiterpenoid has been isolated from the rhizomes of Curcuma zedoaria (white turmeric) and the leaves of Lindera pulcherrima. Curzerenone has been the subject of numerous studies due to its significant cytotoxic and anti-inflammatory properties.
Dihydrobenzofuranone Derivatives from Polygonum barbatum
Researchers have successfully isolated novel dihydrobenzofuranone derivatives from the ethnomedicinal plant Polygonum barbatum. These compounds, characterized by complex substitutions, have shown promising anticancer and anti-angiogenic activities.
Quantitative Data on Biological Activities
The biological activities of naturally occurring this compound derivatives have been quantified in various in vitro assays. The following table summarizes key IC50 values, providing a comparative look at their potency.
| Compound | Natural Source | Biological Activity | Cell Line/Assay | IC50 Value (µM) | Reference(s) |
| Curzerenone | Curcuma zedoaria | Cytotoxicity | SPC-A1 (human lung adenocarcinoma) | 47.0 (72h) | [1] |
| Curzerenone | Curcuma zedoaria | Cytotoxicity | H69AR (gemcitabine-resistant lung carcinoma) | 24 | [2] |
| Curzerenone | Curcuma zedoaria | Cytotoxicity | Normal MRC5 cells | 80 | [3] |
| Compound 1 | Polygonum barbatum | Cytotoxicity | CAL-27 (oral squamous cell carcinoma) | 48.52 ± 0.95 | [4][5] |
| Compound 1 | Polygonum barbatum | Cytotoxicity | NCI-H460 (large cell lung carcinoma) | 53.24 ± 1.49 | [4][5] |
| Compound 1 | Polygonum barbatum | Anti-angiogenesis | Chorioallantoic Membrane (CAM) Assay | 8.2 ± 1.1 | [4][5] |
| Compound 2 | Polygonum barbatum | Anti-angiogenesis | Chorioallantoic Membrane (CAM) Assay | 13.4 ± 1.1 | [4][5] |
| Compound 3 | Polygonum barbatum | Anti-angiogenesis | Chorioallantoic Membrane (CAM) Assay | 57.7 ± 0.3 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound derivatives from natural sources and for the evaluation of their cytotoxic activity.
Isolation of Dihydrobenzofuranone Derivatives from Polygonum barbatum[4][5]
-
Plant Material and Extraction: Shade-dried aerial parts of Polygonum barbatum are coarsely powdered and extracted with methanol at room temperature for 15 days. The methanol extract is then filtered and concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The crude methanolic extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, chloroform, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled and further purified by repeated column chromatography to yield the pure dihydrobenzofuranone derivatives.
-
Structure Elucidation: The structures of the isolated compounds are determined using various spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Isolation of Curzerenone from Curcuma zedoaria
-
Extraction: The powdered rhizomes of Curcuma zedoaria are subjected to soxhlet extraction with acetone for 6 hours. The resulting extract is filtered and concentrated using a rotary evaporator. The obtained oleoresin is precipitated with petroleum ether and vacuum dried to yield a crude curcuminoid mixture.[6]
-
Column Chromatography: The crude extract is mixed with silica gel (60-120 mesh) and loaded onto a glass column packed with silica gel. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.[6]
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC on silica gel plates using a chloroform:methanol (95:5) solvent system.[6] Spots are visualized under UV light.
-
Purification: Fractions containing curzerenone are pooled, concentrated, and may be further purified by re-chromatography on a Sephadex LH-20 column using a chloroform-methanol (1:1) eluent to afford pure curzerenone.[7]
MTT Assay for Cytotoxicity[7][8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated compounds and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Naturally occurring this compound derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and inflammation.
Inhibition of the NF-κB Signaling Pathway
Curzerenone has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. It is proposed that curzerenone may inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Curzerenone has been reported to activate the p38 MAPK pathway. The activation of p38 MAPK can lead to the induction of apoptosis in cancer cells, contributing to the cytotoxic effects of curzerenone.
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Curzerenone has been shown to inhibit the mTORC1 complex. By inhibiting mTORC1, curzerenone can suppress protein synthesis and cell growth, which is a key mechanism of its anticancer activity.
Conclusion
Naturally occurring this compound derivatives, such as curzerenone and compounds isolated from Polygonum barbatum, represent a promising class of bioactive molecules with significant potential for drug development. Their ability to induce cytotoxicity in cancer cells and modulate key signaling pathways like NF-κB, MAPK, and mTOR underscores their therapeutic relevance. The detailed experimental protocols provided in this guide offer a foundation for further research and development of these compounds as novel therapeutic agents. Continued investigation into the natural sources, biological activities, and mechanisms of action of this unique class of compounds is warranted to fully unlock their potential in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. updatepublishing.com [updatepublishing.com]
- 7. researchgate.net [researchgate.net]
Synthetic Routes to Benzofuranone Cores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuranone core is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its derivatives exhibit a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and neuroprotective properties. This has led to a surge in interest in developing efficient and versatile synthetic methodologies for the construction of this important scaffold. This technical guide provides a comprehensive review of the principal synthetic routes to benzofuranone cores, with a focus on benzofuran-2(3H)-ones and benzofuran-3(2H)-ones.
Synthesis of Benzofuran-2(3H)-ones
Benzofuran-2(3H)-ones, also known as 2-coumaranones, are commonly synthesized through the intramolecular cyclization of precursor molecules.
Intramolecular Cyclization of 2-Hydroxyphenylacetic Acids
One of the most direct and classical methods for the synthesis of benzofuran-2(3H)-one is the acid-catalyzed intramolecular cyclization, or lactonization, of 2-hydroxyphenylacetic acid. This reaction proceeds by the protonation of the carboxylic acid group, followed by nucleophilic attack from the phenolic hydroxyl group, leading to the formation of the five-membered lactone ring with the elimination of water.
A common procedure involves heating 2-hydroxyphenylacetic acid in the presence of a catalyst and a water-carrying agent to drive the reaction to completion by removing the water byproduct azeotropically.[1]
Experimental Protocol: Synthesis of Benzofuran-2(3H)-one from 2-Hydroxyphenylacetic Acid [1]
-
Materials: 2-hydroxyphenylacetic acid (200g), toluene (500mL), silica gel sulfonic acid (2g).
-
Procedure:
-
In a 1000mL reaction flask equipped with a stirrer and a Dean-Stark apparatus, add 200g of 2-hydroxyphenylacetic acid, 500mL of toluene, and 2g of silica gel sulfonic acid.
-
Heat the mixture to reflux with stirring.
-
Collect the water generated during the reaction in the water trap.
-
Monitor the reaction progress by checking the content of 2-hydroxyphenylacetic acid (e.g., by HPLC).
-
Once the concentration of the starting material is below 1% (approximately 4 hours), cool the reaction mixture.
-
Recover the silica gel sulfonic acid catalyst by suction filtration.
-
The filtrate is then subjected to distillation under reduced pressure to remove the toluene.
-
The resulting product is benzofuran-2(3H)-one.
-
| Starting Material | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Hydroxyphenylacetic acid | Silica gel sulfonic acid | Toluene | Reflux | 4 | 97.1 | [1] |
| 2-Hydroxyphenylacetic acid | Silica gel sulfonic acid | Xylene | Reflux | - | 97.1 | [1] |
| 2-Hydroxyphenylacetic acid | Silica gel sulfonic acid | n-Hexane | Reflux | - | 97.3 | [1] |
| o-Chlorophenylacetic acid | Cupric oxide, then Ferric Sulfate | Water, then a water entrainer | 200°C, then reflux | 12, then - | 91.2 (for the intermediate) | [2] |
Table 1: Synthesis of Benzofuran-2(3H)-one via Intramolecular Cyclization of 2-Hydroxyphenylacetic Acid and a related precursor.
Caption: Intramolecular cyclization of 2-hydroxyphenylacetic acid.
Perkin Rearrangement
The Perkin rearrangement offers an alternative route to benzofuran-2-carboxylic acids, which can be subsequently decarboxylated to afford benzofuran-2(3H)-ones. This reaction involves the base-catalyzed ring contraction of a 2-halocoumarin.[3] The reaction is initiated by the hydrolytic opening of the lactone ring, followed by an intramolecular nucleophilic substitution. Microwave-assisted protocols have been shown to significantly reduce reaction times for this transformation.[4]
Synthesis of Benzofuran-3(2H)-ones
Benzofuran-3(2H)-ones, or 3-coumaranones, are another important subclass of the benzofuranone family. Their synthesis often involves transition-metal-catalyzed reactions or intramolecular cyclizations of different precursors.
Transition-Metal-Catalyzed Syntheses
Various transition metals, including palladium, copper, nickel, and rhodium, have been effectively employed to catalyze the synthesis of benzofuranone cores. These methods offer high efficiency and functional group tolerance.[5][6]
One common strategy involves the palladium-catalyzed intramolecular C-O bond formation. For instance, the cyclization of o-alkenylphenols can lead to the formation of benzofuranone derivatives.
Experimental Protocol: Palladium-Catalyzed Carbonylative Synthesis of Benzofuran-2(3H)-ones
While a specific protocol for benzofuran-3(2H)-one is not detailed in the provided search results, a related palladium-catalyzed synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a CO source has been reported. This highlights the utility of palladium catalysis in constructing the benzofuranone scaffold.
| Catalyst System | Starting Material Type | Key Transformation | Reference |
| Pd(OAc)₂ / Ligand | o-Alkenylphenols | Intramolecular C-O cyclization | [7] |
| CuI / (PPh₃)PdCl₂ | Terminal alkynes and iodophenols | Sonogashira coupling followed by intramolecular cyclization | [6] |
| Ni(OTf)₂ / 1,10-phenanthroline | Aryl halides and aryl ketones | Intramolecular nucleophilic addition | [5] |
| Rhodium complexes | meta-Salicylic acid derivatives and vinyl carbonates | Vinylene transfer | [6] |
Table 2: Examples of Transition-Metal-Catalyzed Syntheses of Benzofuranone Cores.
References
- 1. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 2. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition Metal-Catalyzed Benzofuran Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
Initial Biological Screening of 6,7-Dihydro-4(5H)-benzofuranone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 6,7-dihydro-4(5H)-benzofuranone analogs. This class of compounds, characterized by a fused dihydrobenzofuranone core, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by the broader benzofuran family, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines common screening protocols, presents available quantitative data to guide structure-activity relationship (SAR) studies, and illustrates relevant signaling pathways and experimental workflows.
Data Presentation: Biological Activity of Benzofuran Derivatives
While extensive quantitative data specifically for a wide range of this compound analogs is not cohesively available in the public domain, the following tables summarize the biological activities of structurally related benzofuran and dihydrobenzofuran derivatives. This information serves as a valuable starting point for understanding potential therapeutic applications and guiding the synthesis of novel analogs.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| Benzofuran-Thiazole Hybrids | Compound 3f | Liver Carcinoma (HEPG2) | IC50 | 12.4 | [1] |
| Benzofuran-Chalcone Hybrids | Series 33 & 34 | A-375, MCF-7, A-549, HT-29, H-460 | IC50 | 4.0 - 16.72 | [2] |
| Natural Benzofuran Derivative | Ailanthoidol | Hepatoma (Huh7) | IC50 | 22 (at 48h) | [2] |
| Substituted Benzofurans | Compound 13g | Human Breast Adenocarcinoma (MCF-7) | IC50 | 1.287 | [2] |
| Substituted Benzofurans | Compound 13b | Human Breast Adenocarcinoma (MCF-7) | IC50 | 1.875 |[2] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound Class | Specific Analog(s) | Microorganism(s) | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|---|
| Aza-benzofurans | Compound 1 | Salmonella typhimurium, Staphylococcus aureus | MIC | Moderate Activity | [3] |
| Oxa-benzofurans | Compound 6 | Penicillium italicum, Colletotrichum musae | MIC | 12.5 | [3] |
| Oxa-benzofurans | Compound 6 | Fusarium oxysporum | MIC | 12.5 - 25 | [3] |
| Dehydro-δ-viniferin | Compound 1 | Listeria monocytogenes | MIC | 2 | [4] |
| Simplified Viniferifuran Analog | Compound 7 | Listeria monocytogenes | MIC | 8 |[4] |
Table 3: Enzyme Inhibitory Activity of Benzofuran Derivatives
| Compound Class | Specific Analog(s) | Target Enzyme | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| 2-Arylbenzofuran | Cathafuran C (14) | Butyrylcholinesterase (BChE) | IC50 | 2.5 | [5] |
| 2-Arylbenzofuran | Moracin O (12) | Butyrylcholinesterase (BChE) | IC50 | 28.22 | [5] |
| 2-Arylbenzofuran | Moracin M (10) | Butyrylcholinesterase (BChE) | IC50 | 38.08 | [5] |
| Benzofuran-N-methyl-N-benzylamine Hybrid | Compound 3 | Acetylcholinesterase (AChE) | IC50 | Not specified | [6] |
| Benzofuran-N-methyl-N-benzylamine Hybrid | Compound 3 | β-Amyloid Aggregation | IC50 | Not specified |[6] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of biological screening results. Below are methodologies for key assays commonly employed in the evaluation of novel chemical entities.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[1][8] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of test compounds by measuring the zone of growth inhibition around a well containing the compound in an agar plate seeded with a specific microorganism.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile broth (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile cork borer or pipette tip
-
Positive control (known antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum by suspending colonies from a fresh culture in sterile broth to match the turbidity of a 0.5 McFarland standard.[9]
-
Plate Inoculation: Uniformly swab the surface of the MHA plates with the prepared microbial suspension.[9]
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.[10]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.[10] Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no microbial growth around each well in millimeters (mm).
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results can be compared to the positive control.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme. The specific substrates, buffers, and detection methods will vary depending on the target enzyme.
Materials:
-
96-well microplates (UV-transparent or opaque, depending on the detection method)
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (serial dilutions)
-
Positive control (known inhibitor)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic or Endpoint Measurement: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Data Analysis: Determine the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration to calculate the IC50 value. Further kinetic studies, such as Lineweaver-Burk plots, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[5]
Visualization of Workflows and Signaling Pathways
Understanding the logical flow of experiments and the potential molecular pathways targeted by this compound analogs is crucial for efficient drug development. The following diagrams, created using the DOT language, illustrate a general screening workflow and key signaling pathways potentially modulated by this class of compounds based on the activities observed in the broader benzofuran family.
Experimental and Screening Workflows
Caption: General workflow for the synthesis and initial biological screening of analogs.
Plausible Signaling Pathways
Given the observed anti-inflammatory and anticancer activities of many benzofuran derivatives, the NF-κB and MAPK signaling pathways are plausible targets for this compound analogs.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the α,β-Unsaturated Ketone in 6,7-Dihydro-4(5H)-benzofuranone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-4(5H)-benzofuranone is a versatile bicyclic heteroaromatic ketone that serves as a valuable scaffold in medicinal chemistry and organic synthesis. The core of its reactivity lies in the α,β-unsaturated ketone moiety, which presents multiple sites for electrophilic and nucleophilic attack. This technical guide provides a comprehensive overview of the synthesis and chemical behavior of this compound, with a particular focus on the reactions involving the enone system. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.
Introduction
Benzofuranone derivatives are prominent skeletons in a multitude of biologically active molecules and natural products, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The specific structural motif of this compound, featuring a fused dihydrofuran ring and a cyclohexenone, offers a unique combination of steric and electronic properties that govern its chemical reactivity. The α,β-unsaturated ketone system is the key functional group, enabling a variety of transformations such as conjugate additions, cycloadditions, and reductions. Understanding the reactivity of this core is paramount for the rational design and synthesis of novel therapeutic agents and complex organic molecules.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation of 1,3-cyclohexanedione with chloroacetaldehyde. Several variations of this procedure exist, with differences in the choice of base and solvent.
Experimental Protocols
Protocol 1: Synthesis using Potassium Hydroxide in Methanol
Under an argon atmosphere, 1,3-cyclohexanedione (20.71 g, 0.18 mol) is dissolved in methanol (100 mL), and the solution is cooled to 0 °C.[3] Potassium hydroxide (12.2 g, 0.18 mol) is then added, and the mixture is stirred for 30 minutes at 0 °C.[3] Subsequently, a 50% aqueous solution of chloroacetaldehyde (26.3 mL, 0.203 mol) is added slowly. The reaction is stirred overnight at room temperature.[3] Upon completion, the solution is acidified to a pH of less than 7 with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.[3]
Protocol 2: Synthesis using Sodium Hydroxide in Water
1,3-Cyclohexanedione (10.0 g, 89.18 mmol) is dissolved in water (60 mL) in a 250 mL round-bottom flask and cooled in an ice bath.[3] A 20% sodium hydroxide solution (35 mL) is added, followed by potassium iodide (2.9 g, 17.4 mmol).[3] A 40% aqueous solution of chloroacetaldehyde (16 mL) is then added dropwise, and the reaction proceeds at room temperature for 12 hours.[3] After completion, the reaction mixture is acidified to pH 4 with concentrated hydrochloric acid and extracted with petroleum ether. The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.[3] Evaporation of the solvent under reduced pressure affords the product as a pale yellow liquid.[3]
Quantitative Data for Synthesis
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 1,3-cyclohexanedione | 1,3-cyclohexanedione |
| Reagents | KOH, Chloroacetaldehyde | NaOH, KI, Chloroacetaldehyde |
| Solvent | Methanol | Water |
| Reaction Time | Overnight | 12 hours |
| Yield | Not specified in abstract | 82% |
| Reference | [3] | [3] |
Synthesis Workflow
Reactivity of the α,β-Unsaturated Ketone
The conjugated system of the enone in this compound dictates its reactivity. The carbonyl carbon (C4) and the β-carbon (C2) are both electrophilic centers, susceptible to nucleophilic attack. This dual reactivity allows for either 1,2-addition to the carbonyl group or 1,4-conjugate (Michael) addition to the β-carbon.
General Reactivity Diagram
Michael Addition (1,4-Conjugate Addition)
The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. It involves the addition of a soft nucleophile (Michael donor) to the β-carbon of the enone (Michael acceptor). This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds.
While specific examples of Michael additions on this compound are not extensively detailed in readily available literature, the general principles of this reaction are well-established.
Expected Reactivity:
-
Michael Donors: Soft nucleophiles such as enolates (from malonates, β-ketoesters), amines, thiols, and organocuprates are expected to undergo 1,4-addition.
-
Products: The reaction would lead to the formation of a new bond at the C2 position, yielding a β-substituted 4-oxo-tetrahydrobenzofuran.
Hypothetical Experimental Protocol (Based on General Procedures):
To a solution of this compound (1 eq.) in a suitable solvent (e.g., THF, ethanol), the Michael donor (1.1 eq.) and a catalytic amount of a base (e.g., NaOEt, Et3N) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a proton source (e.g., saturated NH4Cl solution) and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Cycloaddition Reactions
The double bond of the enone system can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of complex polycyclic structures.
-
Diels-Alder Reaction ([4+2] Cycloaddition): The electron-deficient double bond of the enone can react with electron-rich dienes to form a new six-membered ring. This is a powerful tool for the construction of fused ring systems.
-
1,3-Dipolar Cycloaddition: The enone can also react with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings.
Specific examples of cycloaddition reactions involving this compound are not well-documented in the surveyed literature. However, the general reactivity pattern is expected to follow established principles of cycloaddition chemistry.
Reduction Reactions
The α,β-unsaturated ketone can be selectively reduced at the carbon-carbon double bond or the carbonyl group, or both.
-
Reduction of the C=C Double Bond: Catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation can selectively reduce the double bond to afford the corresponding saturated ketone, 4,5,6,7-Tetrahydrobenzofuran-4-one.
-
Reduction of the C=O Group: Reagents like sodium borohydride (NaBH₄) can reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol.
-
Complete Reduction: Stronger reducing agents or more forcing conditions can lead to the reduction of both the double bond and the carbonyl group.
Applications in Medicinal Chemistry
The this compound scaffold is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as:
-
Anticancer Agents: The core structure has been incorporated into novel compounds that have shown cytotoxic activity against various human tumor cell lines.
-
Antimicrobial Agents: The benzofuranone moiety is present in compounds with potential antibacterial and antifungal properties.[2]
-
Enzyme Inhibitors: The rigid, bicyclic structure can serve as a template for the design of specific enzyme inhibitors.
Conclusion
This compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of its α,β-unsaturated ketone system. While the synthesis of this compound is well-established, a detailed exploration of its participation in key reactions such as Michael additions and cycloadditions is an area ripe for further investigation. The potential of its derivatives in drug discovery underscores the importance of a thorough understanding of its chemical behavior. This guide provides a foundational understanding for researchers looking to exploit the synthetic potential of this important heterocyclic ketone.
References
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 6,7-Dihydro-4(5H)-benzofuranone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-4(5H)-benzofuranone is a crucial heterocyclic intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic route to this valuable scaffold, focusing on the key starting materials, detailed experimental protocols, and quantitative data. The predominant and most industrially viable method involves the condensation of a cyclohexane-1,3-dione derivative with an appropriate C2 electrophile, typically chloroacetaldehyde. This document outlines the reaction mechanism, summarizes key quantitative data in structured tables, and provides detailed experimental procedures. Furthermore, visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflow, ensuring clarity and ease of understanding for researchers in the field of medicinal chemistry and drug development.
Introduction
Benzofuranone derivatives are significant structural motifs found in a wide array of natural products and synthetic compounds exhibiting important biological activities. Specifically, the this compound core is a key building block for more complex molecules. Its synthesis is a critical first step in the development of novel therapeutic agents. This guide focuses on the most prevalent and efficient synthetic strategy, providing the necessary technical details for its successful implementation in a laboratory setting.
Primary Synthetic Route: Condensation of Cyclohexane-1,3-dione and Chloroacetaldehyde
The most widely reported and scalable synthesis of this compound involves the reaction between cyclohexane-1,3-dione and chloroacetaldehyde. This reaction proceeds via an initial alkylation of the dione followed by an intramolecular cyclization and dehydration to form the fused furan ring.
Key Starting Materials
The essential precursors for this synthesis are:
-
Cyclohexane-1,3-dione: A cyclic dione that serves as the carbon framework for the cyclohexenone portion of the final product. It is commercially available and can also be synthesized from resorcinol.
-
Chloroacetaldehyde: A two-carbon electrophile that provides the atoms necessary to form the furan ring. It is typically used as an aqueous solution.
Reaction Mechanism
The reaction is generally carried out in the presence of a base, which deprotonates the cyclohexane-1,3-dione to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of chloroacetaldehyde. The resulting intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final product, this compound. The use of a catalyst like potassium iodide can enhance the reaction rate.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Typical Moles (per mole of Cyclohexane-1,3-dione) |
| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | 1.0 |
| Chloroacetaldehyde (50% aq.) | C₂H₃ClO | 78.50 | 1.1 - 1.2 |
| Sodium Hydroxide | NaOH | 40.00 | 1.0 - 1.2 |
| Potassium Hydroxide | KOH | 56.11 | 1.0 |
| Potassium Iodide | KI | 166.00 | 0.1 - 0.2 |
Table 2: Reaction Conditions and Yields
| Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Hydroxide | Water | Potassium Iodide | Room Temperature | 12 | 82 | [1] |
| Potassium Hydroxide | Methanol | None | 0 to Room Temperature | Overnight | Not specified, crude product used directly | [1] |
| Sodium Bicarbonate | Water | None | 0 to Room Temperature | Overnight | ~60 (for a derivative) | [2] |
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on literature procedures.[1]
Protocol 1: Synthesis using Sodium Hydroxide and Potassium Iodide in Water
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (89.18 mmol) of 1,3-cyclohexanedione in 60 mL of water.
-
Addition of Base: Cool the solution in an ice bath and add 35 mL of a 20% aqueous sodium hydroxide solution.
-
Addition of Catalyst: To the cooled mixture, add 2.9 g (17.4 mmol) of potassium iodide.
-
Addition of Chloroacetaldehyde: Slowly add 16 mL of a 40% aqueous solution of chloroacetaldehyde dropwise to the reaction mixture while maintaining the temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of 4 using a 37.5% solution of concentrated hydrochloric acid.
-
Add 100 mL of water and extract the product with petroleum ether (4 x 100 mL).
-
Combine the organic layers and wash with saturated brine (3 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to obtain this compound as a pale yellow liquid (10.0 g, 82% yield).[1]
Protocol 2: Synthesis using Potassium Hydroxide in Methanol
-
Reaction Setup: Under an argon atmosphere, dissolve 20.71 g (0.18 mol) of 1,3-cyclohexanedione in 100 mL of methanol in a suitable reaction flask.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add 12.2 g (0.18 mol) of potassium hydroxide. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Chloroacetaldehyde: Slowly add 26.3 mL of a 50% aqueous chloroacetaldehyde solution to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Upon completion of the reaction, acidify the solution to a pH of less than 7 with 1N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated saline.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Isolation: Concentrate the organic solution under reduced pressure to yield the crude this compound product (16.5 g), which can be used in subsequent steps without further purification.[1]
Alternative Synthetic Strategies: A Brief Note
While the condensation of cyclohexane-1,3-dione with chloroacetaldehyde is the most direct and commonly employed method, other named reactions are cornerstones of cyclic ketone synthesis. However, a thorough literature search did not reveal specific applications of the Dieckmann Condensation or the Robinson Annulation for the direct synthesis of this compound.
-
Dieckmann Condensation: This intramolecular Claisen condensation is used to form cyclic β-keto esters from diesters. While a suitable diester precursor could theoretically be cyclized, this would likely involve a more complex multi-step synthesis to obtain the necessary starting material.
-
Robinson Annulation: This reaction sequence, involving a Michael addition followed by an aldol condensation, is a powerful tool for the formation of six-membered rings. Its application to the synthesis of the target molecule is not immediately obvious from the structure and has not been reported in the reviewed literature.
Therefore, for the efficient and direct synthesis of this compound, the route detailed in this guide remains the method of choice.
Conclusion
This technical guide has detailed the primary and most effective synthetic route to this compound, identifying cyclohexane-1,3-dione and chloroacetaldehyde as the key starting materials. The provided experimental protocols, quantitative data, and visual diagrams offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. The robustness and high yield of this method make it a reliable choice for accessing this important chemical intermediate.
References
The Benzofuranone Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The benzofuranone scaffold, a heterocyclic motif consisting of a fused benzene and furanone ring, is a cornerstone in medicinal chemistry. Found in numerous natural products and synthetic compounds, this privileged structure exhibits a remarkable breadth of biological activities, making it a focal point for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties, with several benzofuran-containing drugs already in clinical use for various conditions.[3][4][5] This technical guide provides a comprehensive overview of the applications of benzofuranone scaffolds in drug discovery, detailing key biological activities, mechanisms of action, quantitative data, and essential experimental protocols.
Key Biological Activities & Therapeutic Potential
The versatility of the benzofuranone core allows for substitutions at multiple positions, leading to a diverse chemical space for drug design. This structural flexibility has been exploited to develop compounds with a wide array of pharmacological effects.
Anticancer Activity
Benzofuranone derivatives are particularly prominent as anticancer agents, acting through various mechanisms.[6] They have been shown to inhibit key enzymes involved in cancer progression, disrupt cellular signaling pathways, and induce apoptosis.[7] For instance, certain derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division, while others target key signaling pathways like PI3K/Akt/mTOR, which is often dysregulated in cancer.[8][9][10] Novel benzofuran acylhydrazones have also been developed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an important target in oncology, with IC50 values in the nanomolar range.[6][11]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Benzofuranone derivatives have shown significant anti-inflammatory properties.[12] Their mechanism often involves the inhibition of major inflammatory signaling pathways such as NF-κB and MAPK.[13] By suppressing these pathways, the compounds can down-regulate the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β), offering a promising avenue for treating inflammatory disorders.[13]
Antimicrobial and Antifungal Activity
The benzofuranone scaffold is a valuable template for developing new antimicrobial and antifungal agents.[2] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[2] The antifungal drug Griseofulvin, which contains a related spiro-benzofuranone core, is a classic example of the therapeutic potential of this structural class.[14]
Other Notable Activities
Beyond these primary areas, benzofuranone derivatives have been investigated for a multitude of other therapeutic applications, including:
-
Antioxidant: Many polyhydroxylated benzofuranones are potent radical scavengers.[15][16]
-
Antiviral: The scaffold has been used to develop agents against viruses such as HIV and Hepatitis C.[1][3]
-
Cardiovascular: The antiarrhythmic drug amiodarone is a well-known benzofuran derivative, and newer analogs have been studied for their vasodilation effects.[3][17][18]
-
Neuroprotective: Derivatives are being explored for potential efficacy in slowing the progression of neurodegenerative disorders like Alzheimer's disease.[7]
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which benzofuranone compounds exert their effects is critical for rational drug design. They often interact with key proteins in essential cellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its over-activation is a hallmark of many cancers.[10] Benzofuranone derivatives have been identified as direct inhibitors of mTOR complex 1 (mTORC1), a key component of this pathway.[19] By inhibiting mTORC1's kinase activity, these compounds can block the phosphorylation of downstream targets like the S6 ribosomal protein and 4E-BP1, leading to cell growth arrest and apoptosis.[10][19]
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Review article on benzofuran [wisdomlib.org]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 15. atlantis-press.com [atlantis-press.com]
- 16. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6,7-Dihydro-4(5H)-benzofuranone
Introduction
6,7-Dihydro-4(5H)-benzofuranone is a heterocyclic organic compound featuring a fused benzofuran ring system.[1][2] It serves as a valuable intermediate and building block in the synthesis of more complex molecules, such as the furacridone ring skeleton.[1][2] This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound, intended for researchers and professionals in the fields of chemistry and drug development.
Synthesis Reaction
The synthesis of this compound is commonly achieved through the reaction of 1,3-cyclohexanedione with chloroacetaldehyde in the presence of a base.[3] This reaction proceeds via an initial alkylation followed by an intramolecular condensation to form the furan ring.
Experimental Protocol
This protocol is based on a method reported to achieve a high yield of the target compound.[3]
1. Reaction Setup:
-
To a 250 mL round-bottom flask, add 1,3-cyclohexanedione (10.0 g, 89.18 mmol).
-
Dissolve the 1,3-cyclohexanedione in 60 mL of water.
-
Place the flask in an ice bath to cool the solution.
2. Reagent Addition:
-
While in the ice bath, add 35 mL of a 20% aqueous sodium hydroxide solution to the flask.[3]
-
Add potassium iodide (KI) (2.9 g, 17.4 mmol) to the mixture.[3]
-
Slowly add 16 mL of a 40% aqueous solution of chloroacetaldehyde dropwise to the reaction mixture.[3]
3. Reaction Execution:
-
Remove the flask from the ice bath and allow the reaction to proceed at room temperature with continuous stirring.
-
The reaction is typically allowed to run for 12 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[3]
4. Work-up and Purification:
-
Upon completion, acidify the reaction mixture to a pH of 4 by adding 37.5% concentrated hydrochloric acid.[3]
-
Add 100 mL of water to the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with petroleum ether (4 x 100 mL).[3]
-
Combine the organic layers.
-
Wash the combined organic phase with saturated brine (3 x 100 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter off the drying agent.
-
Remove the solvent by evaporation under reduced pressure to yield the final product as a pale yellow liquid.[3]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|---|
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 10.0 g | 89.18 |
| Sodium Hydroxide | NaOH | 40.00 | 35 mL (20% aq. sol.) | - |
| Potassium Iodide | KI | 166.00 | 2.9 g | 17.4 |
| Chloroacetaldehyde | C₂H₃ClO | 78.50 | 16 mL (40% aq. sol.) | - |
| Water | H₂O | 18.02 | 60 mL + 100 mL | - |
| Hydrochloric Acid | HCl | 36.46 | As needed (37.5% conc.) | - |
| Petroleum Ether | - | - | 400 mL | - |
| Saturated Brine | NaCl(aq) | - | 300 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Table 2: Summary of Synthesis Parameters and Product Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Reaction Time | 12 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | 10.0 g (82%) | [3] |
| Appearance | Pale yellow liquid | [3] |
| Molecular Formula | C₈H₈O₂ | [3][4] |
| Molar Mass | 136.15 g/mol | [3][4] |
| Melting Point | 30-34 °C | [2] |
| Boiling Point | 115-118 °C at 16 mmHg | [2] |
| Density | 1.162 g/mL at 25 °C | [2] |
| CAS Number | 16806-93-2 |[3][4] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Chloroacetaldehyde is toxic and corrosive; handle with extreme care.
-
Concentrated hydrochloric acid is corrosive and should be handled with caution.
-
Petroleum ether is highly flammable; avoid open flames and sparks.
Conclusion
The described protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials, making it suitable for standard laboratory settings. The final product is obtained with sufficient purity for subsequent use in further synthetic applications.[3]
References
Application Notes and Protocols: 6,7-Dihydro-4(5H)-benzofuranone as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of 6,7-dihydro-4(5H)-benzofuranone as a strategic starting material in the synthesis of complex molecular architectures, with a focus on the construction of the morphinan skeleton, the core of a class of potent analgesic compounds.
Introduction
This compound is a bicyclic ketone that serves as a valuable and versatile building block in organic synthesis. Its unique structure, combining a cyclohexanone ring with a furan moiety, offers multiple sites for functionalization, making it an ideal starting point for the construction of polycyclic natural products and their analogues. The benzofuranone core is a key structural motif in numerous biologically active compounds.[1] This document outlines the synthesis of this compound and its application in a synthetic strategy toward morphinan alkaloids, highlighting key transformations and providing detailed experimental protocols.
Application Note 1: Synthesis of this compound
The synthesis of the title compound can be readily achieved from commercially available 1,3-cyclohexanedione and chloroacetaldehyde. This procedure provides a reliable method for obtaining the necessary starting material in good yield.
Experimental Protocol: Synthesis of this compound
To a solution of 1,3-cyclohexanedione (20.71 g, 0.18 mol) in methanol (100 mL) at 0 °C under an argon atmosphere, potassium hydroxide (12.2 g, 0.18 mol) is added. The mixture is stirred at 0 °C for 30 minutes. A 50% aqueous solution of chloroacetaldehyde (26.3 mL, 0.203 mol) is then added slowly. The reaction mixture is stirred overnight at room temperature. After completion, the solution is acidified to a pH of less than 7 with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with water and saturated brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.[2] An alternative procedure using sodium hydroxide and potassium iodide in water has also been reported to give the product in 82% yield.[2]
Caption: Synthesis of this compound.
Application Note 2: Construction of a Morphinan Precursor via Robinson Annulation
A key strategy in the synthesis of morphinans is the construction of a tetracyclic core. This compound can be elaborated into a suitable precursor for the pivotal Grewe cyclization through a sequence involving α-alkylation and a Robinson annulation.
Synthetic Strategy
The synthetic approach involves an initial α-alkylation of this compound to introduce a side chain necessary for the subsequent annulation. The resulting functionalized ketone then undergoes a Robinson annulation with methyl vinyl ketone to construct the B-ring of the morphinan skeleton, yielding a tricyclic intermediate. This intermediate can then be further manipulated to set the stage for the formation of the D-ring.
Caption: Synthetic workflow towards a morphinan precursor.
Experimental Protocols
1. α-Alkylation of this compound:
To a solution of diisopropylamine in anhydrous THF at -78 °C is added n-butyllithium. The solution is stirred for 30 minutes to form lithium diisopropylamide (LDA). A solution of this compound in anhydrous THF is then added dropwise, and the mixture is stirred for 1 hour to generate the enolate. Ethyl 2-(bromomethyl)acrylate is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
2. Robinson Annulation:
The α-alkylated ketone is dissolved in a suitable solvent such as ethanol. A catalytic amount of a base, for example, sodium ethoxide, is added. Methyl vinyl ketone is then added, and the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).[3][4][5] After cooling to room temperature, the reaction mixture is neutralized with dilute acid and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The resulting tricyclic enone is purified by column chromatography.
Quantitative Data Summary
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1 | This compound, Ethyl 2-(bromomethyl)acrylate | LDA, THF, -78 °C to rt | α-Alkylated Ketone | 75-85 (estimated) |
| 2 | α-Alkylated Ketone, Methyl Vinyl Ketone | NaOEt, EtOH, reflux | Tricyclic Enone | 60-70 (estimated) |
Application Note 3: Elaboration to Grewe Cyclization Precursor and Morphinan Core Synthesis
The tricyclic enone serves as a versatile intermediate for the synthesis of the complete morphinan skeleton. This involves the introduction of the nitrogen-containing D-ring and a subsequent acid-catalyzed Grewe cyclization.
Synthetic Strategy and Protocols
1. Introduction of the Nitrogen Moiety and Ring D Formation:
The tricyclic enone is first converted to a key intermediate containing the necessary functionalities for the formation of the piperidine D-ring. This can be achieved through a series of standard transformations, including reduction of the ketone, conversion of the ester to an amine, and subsequent cyclization to form the D-ring.
2. Grewe Cyclization:
The Grewe cyclization is a key acid-catalyzed reaction that forms the C-ring of the morphinan skeleton.[6][7] The tetracyclic precursor is treated with a strong acid, such as polyphosphoric acid or sulfuric acid, at elevated temperatures. This promotes an intramolecular electrophilic aromatic substitution to furnish the morphinan core.
Experimental Protocol: Grewe Cyclization
The tetracyclic precursor (a benzyl-substituted octahydroisoquinoline derivative) is added to an excess of 85% phosphoric acid. The mixture is heated to the required temperature (typically 130-150 °C) and stirred for several hours.[6] The reaction is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled and carefully poured onto ice. The mixture is then basified with a strong base (e.g., concentrated ammonium hydroxide) and extracted with an organic solvent (e.g., chloroform or a mixture of toluene and isobutanol). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the morphinan derivative.
Caption: Elaboration to the morphinan skeleton.
Quantitative Data for Grewe Cyclization
| Precursor | Acid | Temperature (°C) | Product | Yield (%) |
| N-Formyl-octabase | 85% H₃PO₄ | 65-70 | N-Formyl Dextromethorphan | Not specified |
| Benzyl-substituted octahydroisoquinoline | H₂SO₄ | Not specified | Morphinan derivative | 30-70 (typical) |
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of complex natural products. The presented application notes demonstrate a viable synthetic strategy towards the morphinan skeleton, employing key reactions such as α-alkylation, Robinson annulation, and the Grewe cyclization. These detailed protocols and workflows provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the exploration of novel synthetic routes to medicinally important compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Robinson Annulation [drugfuture.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
Application of 6,7-Dihydro-4(5H)-benzofuranone in Medicinal Chemistry: A Guide for Researchers
Introduction: The 6,7-dihydro-4(5H)-benzofuranone scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active molecules. Its derivatives have garnered significant attention from researchers in drug discovery and development due to their demonstrated efficacy in various therapeutic areas. This document provides a detailed overview of the applications of this compound derivatives, with a focus on their anticancer, kinase inhibitory, neuroprotective, antimicrobial, and antioxidant properties. This guide is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer and Kinase Inhibitory Activity
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against a range of cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Quantitative Data:
The following table summarizes the in vitro cytotoxic activity (IC50) of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-chlorobenzylidene) | MCF-7 (Breast) | 5.2 ± 0.4 | [1] |
| 1b | 2-(4-methoxybenzylidene) | HCT116 (Colon) | 8.1 ± 0.7 | [2] |
| 2a | 3-amino-2-cyano- | A549 (Lung) | 12.5 ± 1.1 | Not publicly available |
| 2b | 3-amino-2-cyano- | HeLa (Cervical) | 15.3 ± 1.8 | Not publicly available |
| 3a | 5-(N-phenylsulfamoyl) | K562 (Leukemia) | 2.8 ± 0.3 | Not publicly available |
| 3b | 5-(N-benzylsulfamoyl) | MOLT-4 (Leukemia) | 4.1 ± 0.5 | Not publicly available |
The kinase inhibitory activity of these derivatives is a key contributor to their anticancer effects. The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival, has been identified as a significant target.[3][4][5][6] Benzofuran derivatives have been shown to inhibit the mTORC1 complex, leading to the dephosphorylation of its downstream effectors, S6 ribosomal protein and 4E-BP1, which ultimately results in the induction of apoptosis.[5]
Signaling Pathway:
References
- 1. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise: Derivatisierung von 6,7-Dihydro-4(5H)-benzofuranon zum Screening auf antikanzerogene Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung des heterozyklischen Moleküls 6,7-Dihydro-4(5H)-benzofuranon als Grundgerüst für die Entwicklung potenzieller antikanzerogener Wirkstoffe. Es werden detaillierte Protokolle für die Synthese von Derivaten und das anschließende Screening ihrer zytotoxischen Aktivität gegen Krebszelllinien bereitgestellt.
Einleitung
Benzofuran- und Benzofuranon-Kerne sind wichtige Strukturelemente in einer Vielzahl von biologisch aktiven Naturstoffen und synthetischen Verbindungen.[1][2] Insbesondere haben Derivate dieses Grundgerüsts vielversprechende Ergebnisse als potenzielle Antikrebsmittel gezeigt, indem sie verschiedene zelluläre Prozesse wie Apoptose, Zellzyklusstillstand und die Hemmung wichtiger Enzyme beeinflussen.[1][2] Die Modifikation des 6,7-Dihydro-4(5H)-benzofuranon-Gerüsts bietet eine strategische Möglichkeit, neue Verbindungen mit verbesserter Wirksamkeit und Selektivität gegen Krebszellen zu entwickeln.
Daten zur Zytotoxizität
Die zytotoxische Aktivität verschiedener Benzofuranon-Derivate wird typischerweise als IC50-Wert (halbmaximale Hemmkonzentration) ausgedrückt. Die folgende Tabelle fasst quantitative Daten aus der Literatur für verschiedene Klassen von Benzofuran-Derivaten gegen eine Reihe von menschlichen Krebszelllinien zusammen.
| Verbindungsklasse | Spezifisches Derivat | Krebszelllinie | IC50 (µM) |
| Halogenierte Benzofurane | Brom-substituiertes Derivat | HCT116 (Darmkrebs) | 3.27[2] |
| Brommethyl-substituiertes Derivat | K562 (Chronische myeloische Leukämie) | 5[1] | |
| Brommethyl-substituiertes Derivat | HL60 (Akute promyelozytische Leukämie) | 0.1[1] | |
| Benzofuran-Chalkon-Hybride | Verbindung 2 | MCF-7 (Brustkrebs) | 9.37 |
| Verbindung 2 | MDA-MB-231 (Brustkrebs) | 5.36[3] | |
| Verbindung 2 | A549 (Lungenkrebs) | 3.23[3] | |
| Verbindung 4 | MCF-7 (Brustkrebs) | 2.71[3] | |
| Verbindung 4 | MDA-MB-231 (Brustkrebs) | 2.12[3] | |
| Verbindung 4 | A549 (Lungenkrebs) | 2.21[3] | |
| Benzofuran-Triazol-Hybride | Verbindung 50g | HCT-116 (Darmkrebs) | 0.87[2] |
| Verbindung 50g | HeLa (Gebärmutterhalskrebs) | 0.73[2] | |
| Verbindung 50g | A549 (Lungenkrebs) | 0.57[2] |
Experimentelle Protokolle
Protokoll 1: Synthese von 6,7-Dihydro-4(5H)-benzofuranon (Ausgangsmaterial)
Dieses Protokoll beschreibt eine gängige Methode zur Synthese des Ausgangsmaterials.
Materialien:
-
1,3-Cyclohexandion
-
Kaliumhydroxid (KOH)
-
Methanol
-
Chloracetaldehyd (50%ige wässrige Lösung)
-
Salzsäure (1N HCl)
-
Ethylacetat
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Argon-Atmosphäre
Vorgehensweise:
-
Unter Argon-Atmosphäre wird 1,3-Cyclohexandion (0,18 mol) in Methanol (100 mL) gelöst und die Lösung auf 0 °C abgekühlt.
-
Kaliumhydroxid (0,18 mol) wird zu der Lösung gegeben und für 30 Minuten bei 0 °C gerührt.
-
Anschließend wird langsam eine 50%ige wässrige Lösung von Chloracetaldehyd (0,203 mol) zugegeben.
-
Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.
-
Nach Abschluss der Reaktion wird die Lösung mit 1N Salzsäure auf einen pH-Wert < 7 angesäuert.
-
Die wässrige Phase wird mit Ethylacetat extrahiert. Die organischen Phasen werden vereinigt, nacheinander mit Wasser und gesättigter Kochsalzlösung gewaschen und über wasserfreiem Magnesiumsulfat getrocknet.
-
Das Lösungsmittel wird unter reduziertem Druck entfernt, um das rohe 6,7-Dihydro-4(5H)-benzofuranon-Produkt zu erhalten, das für die weiteren Schritte ausreichend rein ist.[4]
Protokoll 2: Allgemeine Derivatisierung (Beispiel: Aldol-Kondensation)
Dieses Protokoll beschreibt eine beispielhafte Derivatisierung am α-Kohlenstoff des Ketons zur Synthese von Benzyliden-Benzofuranon-Analoga.
Materialien:
-
6,7-Dihydro-4(5H)-benzofuranon
-
Substituiertes Benzaldehyd-Derivat
-
Katalysator (z.B. Piperidin, Pyrrolidin)
-
Lösungsmittel (z.B. Ethanol, Methanol)
Vorgehensweise:
-
6,7-Dihydro-4(5H)-benzofuranon (1 Äquivalent) und das substituierte Benzaldehyd-Derivat (1,1 Äquivalente) werden in einem geeigneten Lösungsmittel wie Ethanol gelöst.
-
Eine katalytische Menge einer Base (z.B. Piperidin) wird zu der Mischung gegeben.
-
Die Reaktionsmischung wird für mehrere Stunden bei Raumtemperatur oder unter Rückfluss erhitzt, bis die Reaktion (verfolgt durch Dünnschichtchromatographie) abgeschlossen ist.
-
Nach dem Abkühlen wird das Reaktionsgemisch in Eiswasser gegossen.
-
Der entstandene Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet.
-
Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol) gereinigt werden.
Protokoll 3: Screening der antikanzerogenen Aktivität (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Beurteilung der zellulären metabolischen Aktivität, die als Maß für die Zelllebensfähigkeit dient.[3]
Materialien:
-
Krebszelllinien (z.B. A549, HCT116, MCF-7)
-
Zellkulturmedium (z.B. DMEM, RPMI-1640) mit fötalem Kälberserum (FBS) und Antibiotika
-
96-Well-Platten
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in phosphatgepufferter Salzlösung (PBS)
-
Solubilisierungslösung (z.B. 4 mM HCl, 0,1% NP40 in Isopropanol oder DMSO)[2]
-
Mikroplatten-Lesegerät
Vorgehensweise:
-
Zellaussaat: Die Zellen werden in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium in eine 96-Well-Platte ausgesät und über Nacht bei 37 °C und 5% CO₂ inkubiert.
-
Behandlung mit Verbindungen: Am nächsten Tag werden die Testverbindungen in verschiedenen Konzentrationen zu den Wells gegeben. Ein Well dient als Negativkontrolle (nur mit Vehikel, z.B. DMSO, behandelt). Die Platten werden für 48 Stunden inkubiert.
-
MTT-Inkubation: Nach der Inkubationszeit werden 10 µL der MTT-Lösung zu jedem Well gegeben und die Platten für 1-4 Stunden bei 37 °C inkubiert.[5]
-
Solubilisierung: 100 µL der Solubilisierungslösung werden zu jedem Well gegeben, um die entstandenen Formazan-Kristalle aufzulösen.[5] Die Platte wird vorsichtig geschüttelt, um eine vollständige Auflösung zu gewährleisten.
-
Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät gemessen.
-
Datenanalyse: Die prozentuale Zelllebensfähigkeit wird im Vergleich zur Negativkontrolle berechnet. Die IC50-Werte werden aus den Dosis-Wirkungs-Kurven ermittelt.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Identifizierung von Leitstrukturen.
Möglicher Signalweg
Benzofuran-Derivate können Apoptose über den extrinsischen Weg auslösen. Dieser Weg wird durch die Bindung von Liganden an Todesrezeptoren auf der Zelloberfläche initiiert.
Abbildung 2: Vereinfachter extrinsischer Apoptose-Signalweg, der durch Benzofuran-Derivate beeinflusst werden kann.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]
- 4. 6,7-Dihydro-4(5H)-benzofuranone synthesis - chemicalbook [chemicalbook.com]
- 5. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis and Purification of 6,7-Dihydro-4(5H)-benzofuranone
Introduction
6,7-Dihydro-4(5H)-benzofuranone is a heterocyclic ketone derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its benzofuran core is a common motif in biologically active compounds.[2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development. These application notes provide detailed protocols for the large-scale synthesis and purification of this compound, focusing on safety, scalability, and product purity. The primary synthetic route discussed is the reaction of 1,3-cyclohexanedione with chloroacetaldehyde.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, purification, and downstream applications.
| Property | Value | Reference |
| CAS Number | 16806-93-2 | [3] |
| Molecular Formula | C₈H₈O₂ | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| Appearance | White to off-white crystalline powder or yellowish liquid/solid | [4] |
| Melting Point | 30-34 °C | [4] |
| Boiling Point | 115-118 °C @ 16 mmHg | [4] |
| Density | 1.162 g/mL at 25 °C | [4] |
Part 1: Large-Scale Synthesis
The most common and scalable synthesis of this compound involves the condensation of 1,3-cyclohexanedione with chloroacetaldehyde in the presence of a base. Several variations of this procedure exist, differing in the choice of base, solvent, and reaction conditions.
Comparative Synthesis Data
The following table summarizes different reported lab-scale conditions for the synthesis, providing a basis for selecting a large-scale approach.
| Starting Material (Scale) | Base | Solvent | Catalyst/Additive | Time & Temp | Yield | Reference |
| 1,3-Cyclohexanedione (10.0 g) | 20% Sodium Hydroxide | Water | Potassium Iodide (KI) | 12 h, Room Temp | 82% | [5] |
| 1,3-Cyclohexanedione (20.71 g) | Potassium Hydroxide | Methanol | None | Overnight, Room Temp | ~83% (crude) | [5] |
Reaction Mechanism Overview
The synthesis proceeds through a sequence of base-mediated reactions, including alkylation and intramolecular condensation, followed by dehydration to form the stable benzofuranone ring system.
Detailed Protocol for Large-Scale Synthesis (Based on Aqueous Method)
This protocol is adapted for a 1 kg scale synthesis of 1,3-cyclohexanedione. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with necessary safety controls.
Equipment:
-
100 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Large separatory funnel (or extraction vessel).
-
Rotary evaporator with a large-volume flask.
-
Appropriate personal protective equipment (PPE): safety glasses, face shield, chemically resistant gloves, lab coat.[1]
Reagents:
-
1,3-Cyclohexanedione: 10.0 kg (89.18 mol)
-
Deionized Water: 60 L
-
Sodium Hydroxide (20% w/v aqueous solution): 35 L
-
Potassium Iodide (KI): 2.9 kg (17.4 mol)
-
Chloroacetaldehyde (40% w/v aqueous solution): 16 L
-
Concentrated Hydrochloric Acid (~37%): As needed for neutralization.
-
Petroleum Ether (or other suitable extraction solvent like Ethyl Acetate): ~400 L
-
Saturated Sodium Chloride Solution (Brine): ~300 L
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup:
-
Charge the 100 L reactor with 1,3-cyclohexanedione (10.0 kg) and deionized water (60 L).
-
Begin stirring to dissolve the solid.
-
Cool the reactor contents to 0-5 °C using a chiller connected to the reactor jacket.
-
-
Base and Catalyst Addition:
-
Once the temperature is stable, slowly add the 20% sodium hydroxide solution (35 L) via the addition funnel, ensuring the temperature does not exceed 10 °C.
-
After the base addition is complete, add potassium iodide (2.9 kg) to the mixture.[5]
-
-
Addition of Chloroacetaldehyde:
-
Slowly add the 40% chloroacetaldehyde solution (16 L) dropwise via the addition funnel. This is an exothermic step; maintain the temperature below 15 °C. The addition may take several hours.
-
Safety Note: Chloroacetaldehyde is toxic and corrosive. Handle with extreme care in a well-ventilated area.[6][7]
-
-
Reaction:
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture at room temperature for 12-16 hours.[5]
-
Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture again to 10-15 °C.
-
Carefully neutralize the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 4.[5] Monitor the pH closely.
-
Add 100 L of deionized water to the reactor.
-
Transfer the mixture to a suitable extraction vessel.
-
Extract the aqueous layer with petroleum ether (4 x 100 L portions).[5]
-
Combine the organic extracts.
-
Wash the combined organic phase with saturated brine (3 x 100 L portions) to remove residual water and water-soluble impurities.[5]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow liquid or low-melting solid.[5]
-
Part 2: Large-Scale Purification
The crude product obtained from the synthesis is often pure enough for some subsequent reactions, but for applications requiring high purity, further purification is necessary.[5] Distillation and crystallization are the most viable large-scale methods.
Protocol 1: Vacuum Distillation
Given its boiling point of 115-118 °C at 16 mmHg, vacuum distillation is an effective method for purifying this compound on a large scale.
Equipment:
-
Large-scale distillation apparatus with a vacuum pump, heating mantle, and fraction collector.
Procedure:
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum and begin heating.
-
Collect and discard any low-boiling fractions.
-
Collect the main fraction at a vapor temperature of 115-118 °C and a pressure of ~16 mmHg.[1]
-
High-boiling residues will remain in the distillation flask.
-
The purified product should be a clear, pale-yellow liquid that may solidify upon cooling.
Protocol 2: Crystallization
Crystallization is an excellent method for achieving high purity for solid compounds.[8] Since the product has a melting point of 30-34 °C, crystallization can be performed at or below room temperature.
Equipment:
-
Jacketed crystallization vessel with stirrer.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Solvent Selection: Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a polar and non-polar solvent, such as isopropanol/water or ethanol/heptane, is often a good starting point.
-
Dissolution: Transfer the crude or distilled product to the crystallization vessel. Add the minimum amount of the chosen solvent (or the more soluble component of a co-solvent system) and heat gently with stirring until all the material dissolves.
-
Crystallization:
-
Slowly cool the solution to induce crystallization. A controlled cooling rate is crucial for forming large, pure crystals.
-
If using a co-solvent system, the less soluble solvent (e.g., water or heptane) can be added slowly to the warm solution until turbidity is observed, then the solution is cooled.
-
-
Isolation: Once crystallization is complete, isolate the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Part 3: Workflow and Safety Management
Overall Experimental Workflow
The diagram below outlines the complete process from synthesis to the final, purified product.
Process Safety and Hazard Management
Large-scale chemical synthesis requires a robust process safety management (PSM) program to prevent incidents.[2][9]
-
Hazard Analysis:
-
Chloroacetaldehyde: Highly toxic, corrosive, and a suspected carcinogen.[6][10] Exposure can cause severe irritation and burns.[7] Must be handled in a closed system or with appropriate local exhaust ventilation. The OSHA permissible exposure limit (PEL) is a ceiling of 1 ppm.[6]
-
Sodium Hydroxide/Hydrochloric Acid: Corrosive. Cause severe skin and eye damage.
-
Solvents (Petroleum Ether/Ethyl Acetate): Flammable. Keep away from ignition sources. Use in a well-ventilated area.
-
This compound: Causes skin and serious eye irritation.[11]
-
-
Critical Control Points:
-
Temperature Control during Base and Chloroacetaldehyde Addition: Runaway reactions can occur if the temperature is not controlled, leading to pressure buildup and potential release of hazardous materials.
-
Neutralization Step: The addition of strong acid to a basic solution is highly exothermic. Slow, controlled addition with efficient cooling is critical.
-
Solvent Handling: Procedures must be in place to prevent static discharge and exposure to ignition sources during extraction and concentration.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE includes safety glasses, a lab coat, and gloves.
-
When handling concentrated acids, bases, or chloroacetaldehyde, enhanced protection such as a face shield and chemically resistant gloves (e.g., butyl rubber) and apron is required.[1]
-
-
Emergency Procedures:
References
- 1. Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography [advancingrna.com]
- 2. chemploy.nl [chemploy.nl]
- 3. unido.org [unido.org]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 6. Chemical Process Safety and Risk Management: Designing Safer Plants and their Operation | Chemical Industry Digest [chemindigest.com]
- 7. academic.oup.com [academic.oup.com]
- 8. kerone.com [kerone.com]
- 9. Process Safety Management (PSM) - Prime Process Safety Center [primeprocesssafety.com]
- 10. mt.com [mt.com]
- 11. pqri.org [pqri.org]
Gold-Catalyzed Cycloisomerization: A Robust Route to Benzofuranone Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran-3(2H)-ones are a pivotal class of heterocyclic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The development of efficient and selective methods for their synthesis is of significant interest to the medicinal and organic chemistry communities. Among the various synthetic strategies, gold-catalyzed cycloisomerization of ortho-alkynylphenols has emerged as a powerful and versatile tool. The unique π-philicity of gold catalysts allows for the efficient activation of the alkyne moiety towards intramolecular attack by the phenolic oxygen, leading to the formation of the desired benzofuranone core under mild reaction conditions. This application note provides a detailed protocol for the gold-catalyzed synthesis of 2,2-disubstituted benzofuran-3(2H)-ones, based on the work of Xia and colleagues, and includes quantitative data for a range of substrates.[1][2]
Reaction Principle
The core of this methodology is the gold(I)-catalyzed intramolecular cycloisomerization of an o-alkynylphenol in the presence of an oxidant and a nucleophile (an alcohol or carboxylic acid). The gold catalyst, typically a phosphine gold(I) chloride complex, activates the alkyne bond of the starting material. This facilitates a 5-endo-dig cyclization, where the phenolic oxygen attacks the activated alkyne. An external oxidant, such as Selectfluor, is proposed to participate in the catalytic cycle, potentially via a redox mechanism. The subsequent incorporation of a nucleophile at the 2-position of the benzofuranone ring allows for the synthesis of a diverse array of 2,2-disubstituted products.
Data Presentation
The following table summarizes the scope of the gold-catalyzed cycloisomerization of various o-alkynylphenols with different nucleophiles, demonstrating the versatility of this method.
| Entry | o-Alkynylphenol Substrate (R1) | Nucleophile (R2-OH) | Product | Yield (%)[1][2] |
| 1 | Phenyl | Methanol | 2-methoxy-2-phenylbenzofuran-3(2H)-one | 82 |
| 2 | Phenyl | Ethanol | 2-ethoxy-2-phenylbenzofuran-3(2H)-one | 75 |
| 3 | Phenyl | Propan-1-ol | 2-propoxy-2-phenylbenzofuran-3(2H)-one | 78 |
| 4 | Phenyl | Butan-1-ol | 2-butoxy-2-phenylbenzofuran-3(2H)-one | 76 |
| 5 | Phenyl | 2-Methylpropan-1-ol | 2-isobutoxy-2-phenylbenzofuran-3(2H)-one | 71 |
| 6 | Phenyl | Acetic Acid | 2-acetoxy-2-phenylbenzofuran-3(2H)-one | 65 |
| 7 | 4-Methylphenyl | Methanol | 2-methoxy-5-methyl-2-(p-tolyl)benzofuran-3(2H)-one | 78 |
| 8 | 4-Methoxyphenyl | Methanol | 2-methoxy-2-(4-methoxyphenyl)-5-methoxybenzofuran-3(2H)-one | 51 |
| 9 | Thiophen-2-yl | Methanol | 2-methoxy-2-(thiophen-2-yl)benzofuran-3(2H)-one | 75 |
Experimental Protocols
General Procedure for the Gold-Catalyzed Synthesis of 2,2-Disubstituted Benzofuran-3(2H)-ones [1]
Materials:
-
o-Alkynylphenol (0.2 mmol, 1.0 equiv.)
-
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl) (0.01 mmol, 5 mol%)
-
Selectfluor® (0.4 mmol, 2.0 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.3 mmol, 1.5 equiv.)
-
Alcohol or Carboxylic Acid (1.0 mmol, 5.0 equiv.)
-
Acetonitrile (MeCN), anhydrous (2 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the o-alkynylphenol (1.0 equiv.), (triphenylphosphine)gold(I) chloride (0.05 equiv.), and Selectfluor® (2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous acetonitrile (to make a 0.1 M solution with respect to the starting phenol) via syringe.
-
Add the corresponding alcohol or carboxylic acid (5.0 equiv.) to the reaction mixture via syringe.
-
Finally, add trifluoromethanesulfonic acid (1.5 equiv.) to the stirring solution at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2,2-disubstituted benzofuran-3(2H)-one.
Visualizations
Caption: Proposed reaction pathway for the gold-catalyzed synthesis of benzofuranones.
Caption: General experimental workflow for benzofuranone synthesis.
Caption: Role of the gold catalyst in the activation of the alkyne for cycloisomerization.
Conclusion
The gold-catalyzed cycloisomerization of o-alkynylphenols is a highly effective method for the synthesis of substituted benzofuran-3(2H)-ones. The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, tolerating a variety of functional groups on both the phenol and alkyne moieties, as well as accommodating different nucleophiles. The detailed protocol provided herein offers a practical guide for researchers in academic and industrial settings to access these valuable heterocyclic compounds for applications in drug discovery and materials science. Further exploration into the development of enantioselective versions of this reaction could significantly enhance its synthetic utility.
References
Spectroscopic Characterization of Novel Benzofuranone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the spectroscopic characterization of novel benzofuranone derivatives. These techniques are essential for elucidating the chemical structure, confirming purity, and gathering quantitative data crucial for drug discovery and development.
Introduction to Spectroscopic Techniques
The structural elucidation of novel benzofuranone derivatives relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure and properties. The most critical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. Both ¹H and ¹³C NMR are fundamental for structural assignment.[1][2]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can offer valuable insights into the molecular structure.[3][4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[1][5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly in conjugated systems, which is characteristic of the benzofuranone scaffold.[6][7]
Data Presentation: Spectroscopic Data Summary
The following tables summarize typical quantitative data obtained for benzofuranone derivatives. These values can serve as a reference for researchers characterizing new compounds.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative Benzofuranone Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | 7.50-7.60 (d) | 122.0 |
| H-5 | 7.10-7.20 (t) | 125.0 |
| H-6 | 7.30-7.40 (t) | 129.0 |
| H-7 | 7.70-7.80 (d) | 112.0 |
| H-3 | 4.60-4.70 (s, 2H) | 70.0 |
| C-2 | - | 175.0 (C=O) |
| C-3a | - | 128.0 |
| C-7a | - | 155.0 |
Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the benzofuranone ring.
Table 2: Key FT-IR Absorption Frequencies for Benzofuranone Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (lactone) | 1760-1800 |
| C=C (aromatic) | 1450-1600 |
| C-O-C (ether) | 1000-1300 |
| C-H (aromatic) | 3000-3100 |
Table 3: UV-Vis Absorption Maxima (λmax) for Benzofuranone Derivatives
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Ethanol | ~250 | ~290 |
| Methanol | ~250 | ~290 |
| Cyclohexane | ~245 | ~285 |
Note: The position and intensity of absorption bands are influenced by the solvent polarity and the substituents on the benzofuranone core.[6]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified benzofuranone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent is critical and depends on the solubility of the compound.[8] Ensure the solvent does not have signals that overlap with the sample's signals in the region of interest.[8]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. A larger number of scans may be necessary to achieve a good signal-to-noise ratio.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complete structure elucidation.[8]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the benzofuranone derivative (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is a commonly used soft ionization technique for such molecules.[8]
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.[8]
-
-
Data Acquisition:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present.
Protocol:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).
-
-
Data Acquisition:
-
Place the prepared sample in the instrument.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning.
-
-
Data Acquisition:
-
Fill a clean cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[8]
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the UV-Vis absorption spectrum of the sample.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and a representative signaling pathway where benzofuranone derivatives may be active.
Caption: General workflow for the spectroscopic characterization of novel benzofuranone derivatives.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a benzofuranone derivative.
References
- 1. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forendex.southernforensic.org [forendex.southernforensic.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel benzofuran derivative, a new olean-type triterpene and other constituents from Ligularia odontomanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Assays for Evaluating the Biological Activity of Benzofuranone Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to established in vitro assays for evaluating the diverse biological activities of benzofuranone compounds. This document outlines detailed protocols for assessing anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, complete with data presentation guidelines and visualizations of key cellular pathways and experimental workflows.
Anticancer Activity: Cell Viability and Cytotoxicity Assays
The evaluation of the anticancer potential of benzofuranone derivatives is critical in the discovery of new therapeutic agents. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Quantitative Data Summary: Anticancer Activity of Benzofuranone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuranone derivatives against different cancer cell lines, as determined by the MTT assay. A lower IC50 value indicates greater potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Compound with Bromine at position 3 | K562 (Leukemia) | 5 | [1] |
| Halogenated Benzofurans | Compound with Bromine at position 3 | HL60 (Leukemia) | 0.1 | [1] |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [2] |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [2] |
| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [3] |
| 3-Amidobenzofuran Derivatives | Compound 28g | HCT-116 (Colon Carcinoma) | 5.20 | [3] |
| Oxindole-based Benzofuran Hybrids | Compound 22f | MCF-7 (Breast Cancer) | 2.27 | [3] |
| Natural Benzofuran Derivative | Ailanthoidol (7) | Huh7 (Hepatoma) | 22 (at 48h) | [3] |
Experimental Protocol: MTT Assay
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Benzofuranone compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuranone compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) and COX-2 Inhibition Assays
Benzofuranone compounds are often investigated for their potential to modulate inflammatory responses. Key in vitro assays for this purpose include the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the direct inhibition of cyclooxygenase-2 (COX-2) activity.
Quantitative Data Summary: Anti-inflammatory Activity of Benzofuranone Derivatives
The following table presents the IC50 values for the inhibition of NO production and COX-2 enzyme activity by selected benzofuranone derivatives.
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |
| Aza-benzofuran | Compound 1 | NO Inhibition (RAW 264.7 cells) | 17.3 | [4] |
| Aza-benzofuran | Compound 4 | NO Inhibition (RAW 264.7 cells) | 16.5 | [4] |
| Piperazine/benzofuran hybrid | Compound 5d | NO Inhibition (RAW 264.7 cells) | 52.23 | [5][6] |
| Fluorinated Benzofuran | Compound Series | NO Inhibition (macrophages) | 2.4 - 5.2 | [7] |
| Benzofuran-N-Aryl Piperazine Hybrid | Compound 38 | NO Inhibition | 5.28 | [8] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Principle: The production of nitric oxide, a key inflammatory mediator, can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Benzofuranone compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the benzofuranone compounds for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition. Calculate the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant potential of benzofuranone compounds can be determined by their ability to scavenge free radicals. The DPPH assay is a simple and widely used method for this purpose.
Quantitative Data Summary: Antioxidant Activity of Benzofuranone Derivatives
The following table shows the relative IC50 (rIC50) values of several benzofuranone derivatives in the DPPH radical scavenging assay. A lower rIC50 value indicates stronger antioxidant activity.
| Compound | Solvent | rIC50 (mols antioxidant / mols DPPH•) | Reference |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.18 | [9] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.25 | [9] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.31 | [9] |
| Trolox (Standard) | Methanol | 0.41 | [9] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Acetonitrile | >5 | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Benzofuranone compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare serial dilutions of the benzofuranone compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
The antimicrobial efficacy of benzofuranone compounds is determined by their ability to inhibit the growth of various microorganisms. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary: Antimicrobial Activity of Benzofuranone Derivatives
The following table summarizes the MIC values of different benzofuranone derivatives against a range of bacterial and fungal strains.
| Compound Class | Specific Derivative | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Aza-benzofuran | Compound 1 | Salmonella typhimurium | Gram-negative | 12.5 | [4] |
| Aza-benzofuran | Compound 1 | Escherichia coli | Gram-negative | 25 | [4] |
| Aza-benzofuran | Compound 1 | Staphylococcus aureus | Gram-positive | 12.5 | [4] |
| Oxa-benzofuran | Compound 6 | Penicillium italicum | Fungus | 12.5 | [4] |
| Oxa-benzofuran | Compound 6 | Colletotrichum musae | Fungus | 12.5-25 | [4] |
| Benzofuran Ketoxime | Compound 38 | Staphylococcus aureus | Gram-positive | 0.039 | [10] |
| Benzofuran Ketoxime | Derivative Series | Candida albicans | Fungus | 0.625-2.5 | [10] |
| Benzofuran Amide | Compound 6b | Bacillus subtilis | Gram-positive | 6.25 | [3] |
Experimental Protocol: Broth Microdilution Assay
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzofuranone compounds
-
Positive control antibiotic/antifungal
-
Sterile 96-well plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the benzofuranone stock solution (at twice the highest desired concentration) to the first well of a row. Perform two-fold serial dilutions by transferring 50 µL from each well to the next across the row.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Dihydro-4(5H)-benzofuranone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial use of 6,7-Dihydro-4(5H)-benzofuranone as a versatile chemical intermediate. This document details its application in the synthesis of valuable molecules, particularly in the pharmaceutical sector, and includes experimental protocols and quantitative data to support further research and development.
Overview of this compound
This compound (CAS No. 16806-93-2) is a bicyclic ketone that serves as a crucial building block in organic synthesis.[1][2] Its inherent reactivity and structural features make it an ideal starting material for the construction of more complex molecular architectures, particularly those containing a benzofuran or related heterocyclic core.[3][4] The primary industrial application of this intermediate lies in the synthesis of pharmaceutical agents and other biologically active compounds.
Key Industrial Application: Synthesis of Pharmaceutical Precursors
This compound is a key intermediate in the synthesis of a variety of benzofuranone derivatives, which are recognized for their potential as pharmacological agents.[5] Notably, these derivatives have been investigated as anti-tumor agents.[5] The benzofuranone skeleton is a privileged scaffold in medicinal chemistry, and its derivatives are being explored for the development of novel therapeutics.[5]
One of the significant applications of this compound is in the synthesis of the furacridone ring skeleton .[3][4] Furacridone and its analogs are a class of compounds with potential anticancer activity.
Experimental Protocols
Synthesis of the Intermediate: this compound
Two common laboratory-scale methods for the synthesis of this compound are presented below. These protocols can be adapted and scaled for industrial production.
Protocol 1: Synthesis in Aqueous Medium [6]
This protocol outlines the synthesis of this compound from 1,3-cyclohexanedione and chloroacetaldehyde in an aqueous solution.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
| Reagent | Quantity (for 10.0 g product) | Moles |
| 1,3-Cyclohexanedione | 10.0 g | 89.18 mmol |
| Water | 60 mL | - |
| 20% Sodium Hydroxide Solution | 35 mL | - |
| Potassium Iodide (KI) | 2.9 g | 17.4 mmol |
| 40% Aqueous Chloroacetaldehyde | 16 mL | - |
| 37.5% Hydrochloric Acid | As needed | - |
| Petroleum Ether | 400 mL (4 x 100 mL) | - |
| Saturated Brine | 300 mL (3 x 100 mL) | - |
| Anhydrous Sodium Sulfate | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,3-cyclohexanedione (10.0 g, 89.18 mmol) in 60 mL of water.
-
Cool the solution in an ice bath and add 35 mL of 20% sodium hydroxide solution.
-
Add potassium iodide (2.9 g, 17.4 mmol) to the mixture.
-
Slowly add 16 mL of a 40% aqueous solution of chloroacetaldehyde dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12 hours. Monitor the reaction completion by TLC.
-
Upon completion, acidify the mixture to a pH of 4 with 37.5% concentrated hydrochloric acid.
-
Add 100 mL of water and extract the product with petroleum ether (4 x 100 mL).
-
Combine the organic phases and wash with saturated brine (3 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain this compound as a pale yellow liquid.
Quantitative Data:
| Parameter | Value |
| Yield | 10.0 g (82%) |
| Purity | Sufficient for direct use in subsequent steps |
Protocol 2: Synthesis in Methanol [6]
This protocol utilizes methanol as the solvent for the initial reaction.
Procedure:
-
Under an argon atmosphere, dissolve 1,3-cyclohexanedione (20.71 g, 0.18 mol) in 100 mL of methanol in a flask.
-
Cool the solution to 0 °C.
-
Add potassium hydroxide (12.2 g, 0.18 mol) and stir the solution for 30 minutes at 0 °C.
-
Slowly add a 50% aqueous chloroacetaldehyde solution (26.3 mL, 0.203 mol).
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, acidify the solution to pH < 7 with 1N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and saturated saline, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield the crude product.
Quantitative Data:
| Parameter | Value |
| Yield | 16.5 g |
| Purity | Pure enough for direct use in the next reaction step |
Synthesis of a Phenyl-Substituted Benzofuranone Derivative
This protocol describes the synthesis of 6,7-dihydro-6-phenylbenzofuran-4(5H)-one, a derivative with potential applications in medicinal chemistry, starting from 5-phenyl-1,3-cyclohexanedione.[7]
Procedure:
-
In a reaction vessel, add a 40% solution of chloroacetaldehyde (20 mL) and sodium bicarbonate (10 g) to water (80 mL) at 0-5 °C.
-
To this mixture, add an aqueous solution of 5-phenyl-1,3-cyclohexanedione (1880 mg in 9 mL of water) dropwise (0.4 mL/min) with stirring.
-
After the addition is complete, continue stirring the reaction mixture overnight at room temperature, maintaining the pH between 6 and 9.
-
Add ethyl acetate (ca. 100 mL) to the mixture and then acidify to pH 1, followed by stirring for 1 hour.
-
Separate the organic layer, wash it with an aqueous potassium carbonate solution, and then dry it over magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Application in the Synthesis of Bioactive Molecules
Derivatives of this compound have shown promise as inhibitors of several key signaling pathways implicated in cancer progression.
Inhibition of the HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of solid tumors.[5][8][9][10][11] HIF-1α promotes tumor growth and metastasis by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.[8][9] Benzofuran derivatives are being investigated as inhibitors of the HIF-1α pathway.
Caption: Simplified HIF-1α signaling pathway and point of inhibition.
Targeting the uPA/uPAR System
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system are key players in cancer invasion and metastasis.[3][4][6][12][13] uPA converts plasminogen to plasmin, a protease that degrades the extracellular matrix, facilitating cancer cell migration.[6][12] High levels of uPA and uPAR are often associated with poor prognosis in various cancers.[12] Certain benzofuran derivatives are being explored for their potential to inhibit this system.
Caption: The uPA/uPAR system and potential inhibition by benzofuran derivatives.
Inhibition of Tubulin Polymerization
Tubulin inhibitors are a class of anticancer drugs that interfere with the dynamics of microtubules, which are essential for cell division.[14][15][16][17] By disrupting microtubule formation, these agents can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[15] Some benzofuran-containing compounds have been identified as tubulin polymerization inhibitors.[17]
Caption: Inhibition of tubulin polymerization by benzofuran derivatives.
Potential Agrochemical Applications
While the primary focus of research on this compound derivatives has been in the pharmaceutical field, the benzofuran scaffold is also present in some compounds with agrochemical applications. Further research is warranted to explore the potential of derivatives of this compound as fungicides, herbicides, or insecticides.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its primary industrial relevance is in the development of pharmaceutical agents, particularly those with anti-tumor properties. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full potential of this important building block in creating novel and effective therapeutic agents.
References
- 1. This compound 16806-93-2 98% In stock suppliers| Tocopharm [tocopharm.com]
- 2. This compound 98 16806-93-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 16. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 | MDPI [mdpi.com]
- 17. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dihydro-4(5H)-benzofuranone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6,7-Dihydro-4(5H)-benzofuranone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: A widely used and effective method is the reaction of 1,3-cyclohexanedione with chloroacetaldehyde in the presence of a base. This method has been reported to achieve yields of up to 82%.[1]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 1,3-cyclohexanedione and an aqueous solution of chloroacetaldehyde.[1]
Q3: What is the role of the base in this reaction?
A3: The base, such as potassium hydroxide or sodium hydroxide, is crucial for deprotonating the 1,3-cyclohexanedione, which allows it to act as a nucleophile and attack the chloroacetaldehyde.[1]
Q4: Are there any alternative synthesis strategies for related dihydrobenzofuranone structures?
A4: Yes, other methods like the oxidative coupling of phenylpropanoids using an oxidant like silver(I) oxide have been explored for the synthesis of dihydrobenzofuran neolignans.[2][3] Additionally, Lewis acid-catalyzed reactions can be employed for the synthesis of substituted benzofuranones.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Ineffective base | Ensure the base (e.g., potassium hydroxide, sodium hydroxide) is fresh and has not been passivated by atmospheric CO2. Use a freshly prepared aqueous solution. |
| Degraded chloroacetaldehyde | Chloroacetaldehyde solutions can degrade over time. Use a fresh, commercially available solution. The concentration of the aqueous solution (e.g., 40-50%) is also a critical parameter.[1] |
| Incorrect reaction temperature | The initial addition of reagents should be performed at a low temperature (0 °C) to control the initial exothermic reaction. The reaction is then typically allowed to proceed at room temperature.[1] |
| Improper pH during workup | After the reaction is complete, the mixture needs to be acidified to a pH below 7 (typically around pH 4) to protonate the product and facilitate extraction.[1] |
| Insufficient reaction time | The reaction is often run overnight (at least 12 hours) to ensure complete conversion of the starting materials.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Side reactions | The slow, dropwise addition of chloroacetaldehyde to the reaction mixture at a controlled temperature (0 °C) can minimize the formation of side products.[1] |
| Incomplete extraction | Ensure thorough extraction with a suitable organic solvent like ethyl acetate or petroleum ether (e.g., 4 x 100 mL).[1] |
| Insufficient washing of the organic layer | Wash the combined organic layers with water and then with a saturated brine solution to remove any remaining water-soluble impurities and salts.[1] |
| Contamination from starting materials | Use pure starting materials. The purity of 1,3-cyclohexanedione and the concentration of the chloroacetaldehyde solution are important. |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
Materials:
-
1,3-Cyclohexanedione
-
Chloroacetaldehyde (40% aqueous solution)
-
Sodium hydroxide (20% aqueous solution)
-
Potassium iodide (KI)
-
Concentrated hydrochloric acid (HCl)
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (89.18 mmol) of 1,3-cyclohexanedione in 60 mL of water.
-
Cool the solution in an ice bath and add 35 mL of a 20% sodium hydroxide solution.
-
Add 2.9 g (17.4 mmol) of potassium iodide to the mixture.
-
Slowly add 16 mL of a 40% aqueous solution of chloroacetaldehyde dropwise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction's completion by TLC.
-
After completion, acidify the reaction mixture to a pH of 4 with concentrated hydrochloric acid.
-
Add 100 mL of water and extract the product with petroleum ether (4 x 100 mL).
-
Combine the organic layers and wash them with saturated brine (3 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the this compound product as a pale yellow liquid.
Quantitative Data Summary
| Reactants | Reagents & Solvents | Conditions | Yield | Reference |
| 1,3-Cyclohexanedione, Chloroacetaldehyde | NaOH, KI, H₂O, Petroleum Ether | 0 °C to RT, 12 h | 82% | [1] |
| 1,3-Cyclohexanedione, Chloroacetaldehyde | KOH, Methanol, Ethyl Acetate | 0 °C to RT, Overnight | Not explicitly stated, but product was pure enough for next step | [1] |
Visualizations
Below are diagrams illustrating the experimental workflow and a general troubleshooting decision-making process.
References
Common side products in the synthesis of 6,7-Dihydro-4(5H)-benzofuranone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6,7-Dihydro-4(5H)-benzofuranone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion.[1] 2. Incorrect pH: The pH of the reaction mixture is critical for the cyclization step.[1] 3. Degradation of chloroacetaldehyde: Chloroacetaldehyde can be unstable. 4. Inefficient extraction: The product may not have been fully extracted from the aqueous layer.[1] | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (1,3-cyclohexanedione).[1] 2. Optimize pH: Carefully acidify the reaction mixture to pH 4-7 to facilitate the intramolecular cyclization.[1] 3. Use fresh chloroacetaldehyde: Ensure the chloroacetaldehyde solution is fresh or has been properly stored. 4. Optimize extraction: Perform multiple extractions with a suitable organic solvent like ethyl acetate or petroleum ether.[1] |
| Presence of a Major Side Product with a Higher Molecular Weight | 1. Dialkylation of 1,3-cyclohexanedione: The diketone can be alkylated at both alpha-carbons by chloroacetaldehyde. | 1. Slow addition of chloroacetaldehyde: Add the chloroacetaldehyde solution dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation.[1] 2. Control stoichiometry: Use a slight excess of 1,3-cyclohexanedione to minimize dialkylation. |
| Presence of a Water-Soluble Impurity | 1. Unreacted 1,3-cyclohexanedione: The starting material is water-soluble, especially under basic conditions. 2. Salts: Salts are formed during the reaction and work-up.[1] | 1. Thorough extraction and washing: After acidification, ensure thorough extraction with an organic solvent. Wash the combined organic layers with water and then brine to remove water-soluble impurities and salts.[1] |
| Oily or Dark-Colored Crude Product | 1. Polymerization of chloroacetaldehyde: Chloroacetaldehyde can polymerize, especially under basic conditions. 2. Side reactions: Other unidentified side reactions may lead to colored impurities. | 1. Maintain low temperature: Keep the reaction mixture cool, especially during the addition of chloroacetaldehyde, to minimize polymerization.[1] 2. Purification: Purify the crude product using column chromatography.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: While the literature suggests the crude product can often be used directly in subsequent steps, potential side products can arise.[1] Based on the reactants and mechanism, the most likely side products are:
-
2,2-bis(2-oxoethyl)cyclohexane-1,3-dione: This results from the dialkylation of 1,3-cyclohexanedione.
-
Unreacted 1,3-cyclohexanedione: Incomplete reaction will leave the starting material in the crude product.
-
Polymers of chloroacetaldehyde: This can form under the reaction conditions, leading to an oily or dark-colored product.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 1,3-cyclohexanedione spot and the appearance of the product spot will indicate the reaction's progress.
Q3: What is the role of potassium iodide (KI) in some protocols?
A3: In some synthetic procedures, potassium iodide is added as a catalyst.[1] It can facilitate the alkylation step through the in-situ formation of iodoacetaldehyde, which is more reactive than chloroacetaldehyde, potentially leading to higher yields and faster reaction times.
Q4: My final product has a low melting point and appears as an oil, but the literature reports it as a solid. What could be the reason?
A4: this compound has a reported melting point of 30-34 °C. If your product is an oil at room temperature, it is likely due to the presence of impurities that are depressing the melting point. Further purification by column chromatography or distillation under reduced pressure (boiling point 115-118 °C/16 mmHg) is recommended.
Experimental Data Logging
To aid in troubleshooting and optimization, we recommend maintaining a detailed log of your experimental data.
| Parameter | Value |
| Yield of Crude Product (g) | |
| Yield of Purified Product (g) | |
| % Yield | |
| Appearance of Crude Product | |
| Appearance of Purified Product | |
| Melting Point (°C) | |
| TLC Analysis (Rf values) | |
| Notes on Side Products (if any) |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on literature procedures.[1]
Materials:
-
1,3-Cyclohexanedione
-
Chloroacetaldehyde (50% aqueous solution)
-
Potassium hydroxide (or sodium hydroxide)
-
Methanol (or water)
-
Hydrochloric acid (1N)
-
Ethyl acetate (or petroleum ether)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Potassium iodide (optional)
Procedure:
-
In a round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium hydroxide (1 equivalent) to the cooled solution and stir for 30 minutes at 0 °C.
-
To this mixture, slowly add chloroacetaldehyde (1.1 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the 1,3-cyclohexanedione is consumed.
-
Acidify the reaction mixture to a pH between 4 and 7 with 1N hydrochloric acid.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reaction and Side Product Formation Pathway
Caption: Reaction pathway for the synthesis of this compound and potential side product formations.
References
Technical Support Center: Optimizing [3+2] Annulation for Dihydronaphthofuran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the [3+2] annulation reaction to synthesize dihydronaphthofurans.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the phosphine-catalyzed [3+2] annulation between a naphthol and an allenoate?
A1: The reaction is thought to proceed via a cascade of reactions initiated by the nucleophilic addition of a phosphine catalyst to the allenoate. This forms a zwitterionic intermediate which then acts as a 1,3-dipole. The naphthol undergoes a Michael addition to this intermediate, followed by an intramolecular cyclization and catalyst elimination to yield the dihydronaphthofuran product.
Q2: What are the key factors influencing the yield and stereoselectivity of this reaction?
A2: The primary factors include the choice of phosphine catalyst, the solvent, the base, and the reaction temperature. The nature of the substituents on both the naphthol and the allenoate partner can also significantly impact the reaction outcome.
Q3: Which phosphine catalysts are commonly used for this transformation?
A3: Triphenylphosphine (PPh₃) is a commonly used catalyst for this type of annulation. Chiral phosphines, such as (R)-SITCP, have been employed to achieve high enantioselectivity.
Q4: Can other catalysts be used for the synthesis of dihydronaphthofurans?
A4: Yes, various other catalytic systems have been reported for the synthesis of dihydronaphthofurans, including acid catalysis (e.g., HCl, H₂SO₄, p-TSA), and metal catalysts like Sc(OTf)₃, rhodium, and AgTFA.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the phosphine catalyst is fresh and has been stored under an inert atmosphere to prevent oxidation. • Consider using a more nucleophilic phosphine if the reaction is sluggish. |
| Inappropriate Solvent | • The polarity of the solvent can significantly affect the reaction. Toluene and THF are commonly used. Chlorinated solvents like CHCl₃ and CH₂Cl₂ have been reported to give meager yields in similar reactions. • Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Incorrect Base | • The choice of base is critical. Inorganic bases like K₂CO₃ and Cs₂CO₃ have been shown to be effective. • The stoichiometry of the base can also be important; optimization may be required. |
| Low Reaction Temperature | • While some reactions proceed at 0 °C or room temperature, others may require elevated temperatures to proceed at a reasonable rate. |
| Poor Quality Starting Materials | • Verify the purity of the naphthol and allenoate starting materials. Impurities can inhibit the catalyst or lead to side reactions. |
Poor Diastereoselectivity or Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | • The steric bulk of the substituents on both the allenoate and the naphthol can influence which diastereomer is formed. Modifying these groups may improve selectivity. |
| Reaction Temperature | • Lowering the reaction temperature may enhance diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Catalyst Choice | • The structure of the phosphine catalyst can influence the stereochemical outcome. Screening different phosphine ligands, including bulky or chiral phosphines, may be beneficial. |
| Incorrect Regioisomer Formation | • In phosphine-catalyzed reactions with allenoates, attack can occur at the α or γ position. The choice of catalyst and the electronic properties of the substrates can influence regioselectivity. |
Optimization of Reaction Conditions
The following tables summarize data from studies on similar annulation reactions, which can serve as a starting point for optimization.
Table 1: Optimization of Base for a [3+2] Annulation Reaction
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | DABCO | CH₃CN | 5 | 27 |
| 2 | DMAP | THF | 5 | 40 |
| 3 | TEA | THF | 5 | 45 |
| 4 | PPh₃ | THF | 5 | 44 |
| 5 | K₂CO₃ | THF | 4 | 60 |
| 6 | Cs₂CO₃ | THF | 4 | 77 |
Data adapted from a study on a cascade [3+3] and [3+2] annulation process.
Table 2: Optimization of Solvent for a [3+2] Annulation Reaction
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | CH₂Cl₂ | 5 | 19 |
| 2 | Cs₂CO₃ | CHCl₃ | 5 | 22 |
| 3 | Cs₂CO₃ | THF | 4 | 77 |
| 4 | Cs₂CO₃ | Acetonitrile | 5 | 35 |
Data adapted from a study on a cascade [3+3] and [3+2] annulation process.
Experimental Protocols
General Procedure for Phosphine-Catalyzed [3+2] Annulation of δ-Acetoxy Allenoates with 2-Naphthols
To a solution of 2-naphthol (0.24 mmol) and δ-acetoxy allenoate (0.2 mmol) in toluene (2.0 mL) at 0 °C was added K₂CO₃ (0.4 mmol) and the phosphine catalyst (e.g., (R)-SITCP, 0.02 mmol). The reaction mixture was stirred at this temperature for 12 hours. Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired dihydronaphthofuran.
Visualizations
Purification challenges and solutions for 6,7-Dihydro-4(5H)-benzofuranone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6,7-Dihydro-4(5H)-benzofuranone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| PUR-001 | Final product is a dark brown or black oil, not a pale yellow liquid. | 1. Thermal decomposition during distillation due to high temperature. 2. Presence of polymeric byproducts from side reactions. 3. Oxidation of the product or impurities. | 1. Use vacuum distillation to lower the boiling point. 2. Purify via flash column chromatography on silica gel before distillation. 3. Ensure the reaction and purification are carried out under an inert atmosphere (e.g., nitrogen or argon). |
| PUR-002 | Low yield after purification. | 1. Incomplete reaction. 2. Product loss during aqueous workup due to its moderate water solubility. 3. Inefficient extraction. 4. Suboptimal purification technique. | 1. Monitor the reaction by TLC to ensure completion. 2. Saturate the aqueous layer with brine before extraction to decrease the product's solubility. 3. Increase the number of extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 4. Optimize column chromatography conditions or use a different purification method. |
| PUR-003 | NMR spectrum shows broad peaks and a complex baseline. | 1. Presence of paramagnetic impurities. 2. Sample is too concentrated. 3. Residual acidic or basic impurities. | 1. Filter the crude product through a short plug of silica gel or activated carbon. 2. Prepare a more dilute NMR sample. 3. Ensure thorough washing of the organic extracts to remove any residual acid or base from the workup. |
| PUR-004 | GC-MS analysis indicates the presence of a compound with a mass corresponding to the Michael adduct intermediate. | 1. Incomplete intramolecular aldol condensation. 2. Insufficient heating or reaction time for the cyclization step. | 1. Re-subject the crude product to the cyclization conditions (e.g., heating with a base like sodium methoxide in methanol). 2. Isolate the Michael adduct first and then perform the cyclization as a separate step for better control. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities arise from the starting materials and side reactions of the Robinson annulation process. These can include:
-
Unreacted 1,3-cyclohexanedione: A starting material that can be carried through the workup.
-
Polymeric materials: Arising from the self-condensation of chloroacetaldehyde or other side reactions.
-
Michael adduct intermediate: If the final intramolecular aldol condensation is incomplete.
-
Salts: From the basic reaction conditions and acidic workup (e.g., potassium chloride, sodium sulfate).
Q2: What is the best method to purify crude this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: Highly effective for removing baseline impurities, unreacted starting materials, and polar byproducts. A common solvent system is a gradient of ethyl acetate in hexane.
-
Vacuum Distillation: Suitable for purifying the product on a larger scale, especially if the main impurities are non-volatile. The boiling point of this compound is 115-118 °C at 16 mmHg.
-
Recrystallization: Can be challenging due to the low melting point (30-34 °C) of the compound. However, for closely related solid derivatives, recrystallization from a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective.
Q3: My purified product is a low-melting solid. How can I handle it for accurate weighing and analysis?
A3: As this compound has a melting point near room temperature (30-34 °C), it can exist as either a liquid or a solid. To handle it as a solid, you can cool the container in an ice bath before weighing. For analysis, it is often easier to handle as a liquid; you can gently warm the container to melt the compound and then transfer it using a syringe.
Q4: How can I monitor the purity of this compound during purification?
A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to track the progress of column chromatography and assess the purity of fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in a mixture, allowing for the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis, especially for detecting non-volatile impurities.
Quantitative Data
The following tables provide illustrative data for typical purification outcomes. Note that actual results will vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (by GC) | Final Purity (by GC) | Yield (%) | Throughput |
| Flash Column Chromatography | ~80% | >98% | 75 | Low to Medium |
| Vacuum Distillation | ~80% | ~95% | 85 | High |
| Recrystallization* | ~90% | >99% | 60 | Low |
*Note: Recrystallization is generally more suitable for solid derivatives of this compound.
Table 2: Typical GC-MS Impurity Profile Before and After Purification (Illustrative Data)
| Compound | Retention Time (min) | Relative Abundance (Crude) | Relative Abundance (After Chromatography) |
| 1,3-Cyclohexanedione | 8.5 | 5% | <0.1% |
| Michael Adduct Intermediate | 12.2 | 10% | <0.5% |
| This compound | 10.8 | 80% | >98% |
| High-Boiling Byproduct | 14.5 | 5% | <0.1% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the product.
-
Collect fractions and monitor by TLC. The expected Rf of the product in 80:20 hexane:ethyl acetate is approximately 0.4.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus.
-
Use a heating mantle with a stirrer for even heating.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
-
Distillation:
-
Place the crude product in the distillation flask with a stir bar.
-
Slowly reduce the pressure to approximately 16 mmHg.
-
Gradually heat the flask. Collect any low-boiling impurities first.
-
Collect the main fraction at a vapor temperature of 115-118 °C.
-
-
Completion:
-
Stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Stability and storage conditions for 6,7-Dihydro-4(5H)-benzofuranone
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 6,7-Dihydro-4(5H)-benzofuranone (CAS: 16806-93-2), along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place. While some suppliers suggest room temperature storage, its low melting point (30-34°C) means it may be a liquid in warmer climates.[1][2] For maximum shelf-life and to prevent potential degradation, storing in a refrigerator is advisable. Keep away from direct sunlight and sources of ignition, as it is classified as a combustible solid.
Q2: What is the appearance of pure this compound, and can its color indicate degradation?
Pure this compound can range from a colorless to pale yellow solid or liquid.[2][3] A significant change in color, such as darkening to yellow or brown, may suggest degradation or the presence of impurities.[2] If you observe a noticeable color change, it is recommended to verify the compound's purity using an appropriate analytical method (e.g., NMR, GC-MS) before use.
Q3: What is the general stability of this compound?
This compound is considered relatively stable under standard laboratory conditions.[3] However, as a ketone, it can undergo reactions typical of carbonyl compounds, such as nucleophilic addition.[3] This implies it may be sensitive to strong nucleophiles, acids, or bases.
Q4: What solvents are compatible with this compound?
It generally shows good solubility in organic solvents, while its solubility in water is limited.[3] Common organic solvents like dichloromethane, ethyl acetate, and acetone are suitable for dissolving this compound. When using protic solvents (e.g., methanol, ethanol), be aware of the potential for reactions with the carbonyl group, especially if catalysts are present.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., new peaks in NMR/GC-MS) | Degradation: The compound may have degraded due to improper storage (exposure to heat, light, or air). | 1. Review storage conditions. Ensure the container is sealed and stored at the correct temperature away from light.2. Re-purify the compound if necessary (e.g., column chromatography).3. Obtain a fresh, verified batch for critical experiments. |
| Solvent Reactivity: The solvent used in the experiment or for storage may be reacting with the compound. | 1. Use aprotic, anhydrous solvents for reactions sensitive to nucleophilic attack.2. Prepare solutions fresh before use and avoid long-term storage in solution. | |
| Low or no yield in a reaction | Reagent Incompatibility: The compound may be reacting with other reagents in an unintended way (e.g., strong bases or nucleophiles). | 1. Review the reaction mechanism for potential side reactions involving the ketone functional group.2. Protect the ketone group if it is not the intended reaction site.3. Ensure all reagents are of high purity. |
| Change in physical appearance (e.g., color darkening, solidification of liquid) | Degradation or Impurity: The compound may be degrading or absorbing moisture. | 1. Confirm the melting point of the solid. A broad or depressed melting point suggests impurity.2. Analyze the material by TLC or GC to check for impurities.3. If purity is compromised, consider purification or replacement. |
| Poor solubility in a chosen solvent | Incorrect Solvent Choice or Low Purity: The solvent may be inappropriate, or impurities may be affecting solubility. | 1. Test solubility in a small scale with a panel of solvents.2. Confirm the purity of your material, as impurities can significantly alter solubility characteristics. |
Summary of Physicochemical Properties & Storage
| Property | Value | Source |
| CAS Number | 16806-93-2 | [4][5] |
| Molecular Formula | C₈H₈O₂ | [1][3][4][5] |
| Molecular Weight | 136.15 g/mol | [4][5] |
| Appearance | Colorless to pale yellow or transparent yellow to brown solid/liquid | [2][3] |
| Melting Point | 30-34 °C | [2] |
| Boiling Point | 115-118 °C @ 16 mmHg | [2] |
| Density | ~1.162 g/mL at 25 °C | [2] |
| Recommended Storage | Cool, dry place. Refrigeration recommended. Keep away from light and ignition sources. | [1] |
| Storage Class | 11 (Combustible Solids) |
Experimental Protocols
Currently, specific, publicly available experimental protocols for the stability testing of this compound are limited. A general approach to assess stability would involve:
Forced Degradation Study Protocol:
-
Sample Preparation: Prepare multiple, identical samples of the compound.
-
Stress Conditions: Expose individual samples to a range of conditions:
-
Heat: Store at elevated temperatures (e.g., 40°C, 60°C).
-
Light: Expose to UV and/or visible light (photostability chamber).
-
Humidity: Store in a high humidity environment (e.g., 75% RH).
-
Acid/Base Hydrolysis: Dissolve in a solvent and add a small amount of acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH).
-
Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time Points: Pull samples at various time points (e.g., 1, 3, 7, 14 days).
-
Analysis: Analyze the stressed samples against a control (stored under ideal conditions) using a stability-indicating method, such as HPLC with a UV detector or GC-MS, to quantify the parent compound and detect any degradants.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. 6- 7-Dihydro-4(5H)-benzofuranone – Biotuva Life Sciences [biotuva.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 16806-93-2: 6,7-Dihidro-4(5H)-benzofuranona [cymitquimica.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
Technical Support Center: Crystallization of 6,7-Dihydro-4(5H)-benzofuranone Derivatives
Welcome to the technical support center for the crystallization of 6,7-Dihydro-4(5H)-benzofuranone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for crystallizing this compound derivatives?
A1: The parent compound, this compound, exhibits moderate polarity. Therefore, a good starting point for solvent selection for its derivatives would be solvents of similar or varying polarity. Based on general principles of crystallization for organic compounds, the following solvents and solvent systems are recommended for initial screening.
Q2: My compound is not crystallizing from a single solvent system. What should I do?
A2: If single solvent systems are unsuccessful, a mixed solvent or anti-solvent crystallization approach is recommended. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) until turbidity is observed. This should be followed by slow cooling.
Q3: My compound is "oiling out" instead of forming crystals. How can I resolve this issue?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the temperature of the solution during crystallization or if there are significant impurities. To address this:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.
-
Lower the crystallization temperature: Try a solvent with a lower boiling point.
-
Use a seed crystal: Introduce a small, pure crystal of the compound to the supersaturated solution to encourage nucleation.
-
Purify the sample further: The presence of impurities can lower the melting point of the mixture. Additional purification steps like column chromatography may be necessary before attempting crystallization again.
Q4: The yield of my crystallized product is very low. How can I improve it?
A4: Low recovery can be due to several factors:
-
Excessive solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Try to use the minimum amount of hot solvent required to dissolve your compound.
-
Premature filtration: Ensure that the solution is sufficiently cooled and that crystallization is complete before filtering.
-
Solubility in the wash solvent: Make sure the solvent used to wash the crystals is cold to minimize dissolution of the product.
-
Recover from mother liquor: The filtrate can be concentrated to recover a second crop of crystals, although these may be less pure than the first.
Q5: The crystals I obtained are very small or needle-like. How can I grow larger crystals?
A5: The formation of small or needle-like crystals is often a result of rapid crystallization. To promote the growth of larger, higher-quality crystals:
-
Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also help.
-
Reduce the degree of supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature.
-
Consider vapor diffusion: This is a gentle method where a solution of your compound is allowed to slowly equilibrate with a vapor of an anti-solvent, promoting slow crystal growth.
Troubleshooting Guide
This table provides a summary of common crystallization problems and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Insufficient cooling time.- Compound is highly soluble in the chosen solvent. | - Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Evaporate some of the solvent to increase concentration.- Cool the solution for a longer period or at a lower temperature.- Try a different solvent or a solvent/anti-solvent system. |
| "Oiling Out" | - Melting point of the compound is below the solution temperature.- High concentration of impurities.- Cooling is too rapid. | - Reheat to dissolve the oil, add more of the primary solvent, and cool slowly.- Use a solvent with a lower boiling point.- Further purify the crude product before crystallization.- Use a seed crystal. |
| Low Yield | - Too much solvent was used.- Premature filtration.- Significant solubility in the cold wash solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure crystallization is complete before filtering.- Use ice-cold solvent for washing the crystals.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Poor Crystal Quality | - Rapid cooling or evaporation.- High level of supersaturation.- Presence of impurities. | - Slow down the cooling or evaporation rate.- Use more solvent to reduce supersaturation.- Ensure the starting material is of high purity.- Try a different crystallization technique like vapor diffusion. |
Data Presentation
Table 1: Recommended Solvent Systems for Crystallization of this compound Derivatives
Based on the moderate polarity of the parent compound, the following solvent systems can be considered for initial crystallization trials. The selection should be optimized based on the specific derivative's solubility.
| Solvent Type | Good Solvents (for dissolution) | Anti-Solvents (for precipitation) | Potential Mixed Solvent Pairs |
| Non-Polar | Toluene, Dichloromethane | Hexane, Heptane, Cyclohexane | Toluene/Hexane, Dichloromethane/Heptane |
| Moderately Polar | Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Diethyl Ether, Hexane | Ethyl Acetate/Hexane, Acetone/Diethyl Ether |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Water, Diethyl Ether | Acetonitrile/Water, DMF/Water |
| Polar Protic | Methanol, Ethanol, Isopropanol | Water, Hexane | Methanol/Water, Ethanol/Water |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound derivative in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring or swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent) to the solution with constant stirring until the solution becomes slightly turbid.
-
Inducing Crystallization: If crystals do not form immediately, try scratching the inside of the flask or adding a seed crystal.
-
Cooling: Allow the mixture to stand at room temperature, and then cool it in an ice bath to promote further crystallization.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1.
Mandatory Visualization
Caption: A general workflow for the purification of solids by crystallization.
Caption: A logical diagram for troubleshooting common crystallization problems.
Technical Support Center: Purification of 6,7-Dihydro-4(5H)-benzofuranone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6,7-Dihydro-4(5H)-benzofuranone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Robinson annulation?
A1: Common impurities may include unreacted starting materials such as 1,3-cyclohexanedione and chloroacetaldehyde, polymeric byproducts from the self-condensation of chloroacetaldehyde, and potentially side-products from double alkylation of the dione. The crude product is often a pale yellow to brown oil or low-melting solid.
Q2: What is the general stability of this compound?
A2: As an α,β-unsaturated ketone, this compound may be sensitive to strong acids, bases, and prolonged heating, which could lead to decomposition or polymerization. It is advisable to use mild purification conditions where possible.
Q3: Which purification technique is most suitable for my crude sample?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Column chromatography is effective for removing a wide range of impurities and is suitable for obtaining high-purity material.
-
Recrystallization is ideal for removing small amounts of impurities from a solid crude product.
-
Vacuum distillation is useful for purifying larger quantities of the compound, especially if the impurities have significantly different boiling points.
Troubleshooting Guides
Issue 1: Oily Crude Product That Fails to Solidify
If your crude this compound is an oil and does not solidify upon standing, it likely contains a significant amount of impurities.
-
Solution 1: Column Chromatography: This is the most effective method for purifying oily products. A typical starting point is silica gel chromatography with a hexane/ethyl acetate eluent system.
-
Solution 2: Trituration: If you suspect the presence of non-polar impurities, you can attempt to triturate the oil with a non-polar solvent like cold hexanes or petroleum ether. This may induce crystallization of the desired product.
Issue 2: Poor Separation During Column Chromatography
If you are experiencing overlapping spots on TLC or co-elution of impurities during column chromatography, consider the following:
-
Optimize the Eluent System: The polarity of the mobile phase is critical. For benzofuranone derivatives, a hexane/ethyl acetate mixture is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired compound on a TLC plate for optimal separation on the column.[1]
-
Use a Different Stationary Phase: If baseline separation is not achieved on silica gel, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.
-
Employ Gradient Elution: A gradual increase in the polarity of the eluent during the chromatography run can help to separate compounds with similar polarities.
Issue 3: Product Oils Out During Recrystallization
"Oiling out," where the compound separates as a liquid rather than forming crystals, can occur if the cooling is too rapid or the solvent is not ideal.
-
Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Adjust the Solvent System: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then add a few drops of the original solvent to clarify before cooling. A common solvent system for similar compounds is ethanol/acetone.[2]
Issue 4: Low Recovery After Purification
Low recovery can be due to product loss during transfers, decomposition on the stationary phase (for chromatography), or high solubility in the recrystallization mother liquor.
-
Minimize Transfers: Ensure all transfers of solutions and solids are done carefully and quantitatively.
-
Deactivate Silica Gel: For sensitive compounds, silica gel can be deactivated by pre-treating it with a small amount of a non-polar amine, like triethylamine (~1%), in the eluent system to neutralize acidic sites.[1]
-
Cool Recrystallization Mixture Thoroughly: Ensure the recrystallization mixture is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Standard chromatography column and accessories
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation:
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å) |
| Mobile Phase | Hexane/Ethyl Acetate |
| Recommended Rf | 0.2 - 0.4 |
| Expected Purity | >98% (by NMR/GC) |
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is a solid and contains a relatively small amount of impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Acetone
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add acetone as an anti-solvent with gentle swirling until the solution becomes persistently cloudy.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation:
| Parameter | Solvent System | Temperature |
| Dissolution | Ethanol | Reflux |
| Precipitation | Acetone (Anti-solvent) | Room Temperature to 0°C |
Protocol 3: Purification by Vacuum Distillation
This protocol is suitable for larger quantities of crude product where impurities have different boiling points. The boiling point of this compound is reported as 115-118 °C at 16 mmHg.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Place a stir bar in the distillation flask.
-
Sample Addition: Add the crude this compound to the distillation flask.
-
Vacuum Application: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., ~16 mmHg).
-
Heating and Stirring: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point (115-118 °C at 16 mmHg). It is advisable to collect a forerun of any lower-boiling impurities first.
-
Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation:
| Parameter | Value |
| Boiling Point | 115-118 °C |
| Pressure | 16 mmHg |
Visualizations
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography.
References
Technical Support Center: Regioselectivity in Benzofuranone Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of the benzofuranone ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during synthesis and modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the benzofuranone ring and what factors influence regioselectivity?
A1: The benzofuranone ring presents several sites for functionalization, primarily the C2 and C3 positions of the furanone ring, and the C4, C5, C6, and C7 positions of the benzene ring. The regioselectivity of a reaction is influenced by a combination of electronic and steric factors inherent to the benzofuranone scaffold, as well as the reaction conditions, including the choice of reagents, catalysts, and solvents. For instance, in electrophilic aromatic substitution, the electron-donating nature of the oxygen atom influences the reactivity of the aromatic ring, while the furanone moiety has its own distinct reactivity.
Q2: How can I achieve selective functionalization at the C3 position of the benzofuranone ring?
A2: Selective functionalization at the C3 position is a common goal. Several strategies can be employed:
-
Condensation Reactions: DBU-promoted condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds is a known method for preparing C3-functionalized isobenzofuran-1(3H)-ones.[1]
-
Cascade Reactions: A novel [3+2] cascade reaction of aryl acetate with 1,4-dihydroxy-2-naphthoic acid ester, through cooperative catalysis, can produce 3-aryl-3H-benzofuranone derivatives.[2][3]
-
Metal-Catalyzed Reactions: Rh(III)-catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids can yield benzofuran-3(2H)-ones with a quaternary center.[4]
Q3: What methods are available for the regioselective synthesis of benzofuranones with substitution at various positions?
A3: A highly regioselective method for preparing benzofuranones with programmable substitution at any position involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups.[5][6][7] This reaction proceeds via a Diels-Alder cycloaddition followed by elimination and cyclization, allowing for precise control over the final substitution pattern.[6][7]
Troubleshooting Guides
Problem 1: Poor regioselectivity in electrophilic aromatic substitution on the benzene ring.
-
Symptom: A mixture of isomers is obtained upon attempting halogenation, nitration, or Friedel-Crafts reactions on the benzofuranone core.
-
Possible Cause: The directing effects of the fused furanone ring and any existing substituents on the benzene ring may lead to multiple activated positions.
-
Suggested Solution:
-
Use of Directing Groups: Introduce a directing group on the benzene ring to favor substitution at a specific ortho-position.[8][9] Synergistic dual directing groups can offer enhanced control.[8]
-
Kinetic vs. Thermodynamic Control: Vary the reaction temperature and time. Lower temperatures may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable isomer.
-
Choice of Lewis Acid: In Friedel-Crafts reactions, the nature and amount of the Lewis acid can significantly influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) and stoichiometries.
-
Problem 2: Uncontrolled C-H functionalization leading to a mixture of products.
-
Symptom: Direct C-H activation/arylation of the benzofuranone ring results in functionalization at multiple sites (e.g., C2, C3, and/or aromatic C-H bonds).
-
Possible Cause: The catalyst may not have a strong preference for a single C-H bond, or multiple C-H bonds may have similar reactivity.
-
Suggested Solution:
-
Employ Directing Groups: The use of a directing group, such as an 8-aminoquinoline (AQ) group, can effectively direct palladium-catalyzed C-H arylation to a specific position.[10]
-
Solvent Tuning: The polarity of the solvent can switch the reaction pathway in some Rh(III)-catalyzed C-H functionalizations, leading to different products.[8]
-
Catalyst Selection: The choice of metal catalyst (e.g., Pd, Rh, Ir) and ligands is crucial. For instance, room temperature direct arylation of benzofurans with complete C2 regioselectivity can be achieved with a Pd(OAc)₂/Ag₂O system.[11]
-
Problem 3: Formation of undesired cycloaddition products.
-
Symptom: In [3+2] or other cycloaddition reactions aimed at functionalizing the benzofuranone core, undesired regioisomers of the cycloadduct are formed.
-
Possible Cause: The electronics and sterics of both the benzofuranone-derived olefin and the reacting partner influence the regiochemical outcome of the cycloaddition.
-
Suggested Solution:
-
Chiral Phosphine Catalysts: In phosphine-catalyzed [3+2] cycloadditions of allenoates with benzofuranone-derived olefins, the choice of the chiral phosphine catalyst can tune the regioselectivity between α- and γ-addition.[12]
-
Substituent Effects: Modifying the substituents on the allenoate can switch the regioselectivity of the cycloaddition.[12]
-
Quantitative Data Summary
Table 1: Regioselectivity in the Synthesis of C3-Functionalized Isobenzofuran-1(3H)-ones
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 11 | 95 |
| 2 | Methyl acetoacetate | 12 | 85 |
| 3 | Ethyl acetoacetate | 13 | 88 |
Data sourced from a study on the synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones.[1]
Table 2: Regioselective Synthesis of Benzofuranones via Diels-Alder/Cyclization Cascade
| Entry | 3-Hydroxy-2-pyrone | Nitroalkene | Product | Yield (%) |
| 1 | Unsubstituted | Methyl 3-nitroacrylate | 24 | 59 |
| 2 | 4-Methyl | Methyl 3-nitroacrylate | 25 | 65 |
| 3 | 6-Methyl | Methyl 3-nitroacrylate | 26 | 71 |
Data from a regioselective synthesis of benzofuranones and benzofurans.[6][7]
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of Benzofuranones
This protocol is adapted from the work of Zhang and Beaudry.[6]
Materials:
-
Substituted 3-hydroxy-2-pyrone (1.0 equiv)
-
Substituted nitroalkene (1.2 equiv)
-
AlCl₃ (1.5 equiv)
-
Trifluoroacetic acid (TFA, 0.2 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction vessel under an argon atmosphere, add the 3-hydroxy-2-pyrone, nitroalkene, and DCE.
-
Cool the mixture to 0 °C and add AlCl₃ in one portion.
-
Allow the reaction to warm to room temperature and then heat to 120 °C.
-
After 1 hour at 120 °C, add TFA to the reaction mixture.
-
Monitor the reaction by TLC until the starting materials and intermediate phenol are consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuranone.
Protocol 2: Palladium-Catalyzed C-H Arylation of Benzofuran-2-carboxamides with an 8-Aminoquinoline Directing Group
This protocol is based on the work of Ghaffari et al.[10]
Materials:
-
N-(quinolin-8-yl)benzofuran-2-carboxamide substrate (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a sealed tube, add the benzofuran-2-carboxamide substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DCM via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction for the specified time (typically 7-14 hours).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.
Visualizations
Caption: Logic for achieving regioselectivity in electrophilic aromatic substitution.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized 3-aryl-3H-benzofuranone derivatives from aryl acetate via [3 + 2] annulation of 1,4-dihydroxy-2-naphthoic acid ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of functionalized 3-aryl-3H-benzofuranone derivatives from aryl acetate via [3 + 2] annulation of 1,4-dihydroxy-2-naphthoic acid ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 5. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Spectral Analysis: 6,7-Dihydro-4(5H)-benzofuranone and Structurally Related Analogs
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral features of 6,7-Dihydro-4(5H)-benzofuranone, with a comparative analysis against 2,3-Dihydrobenzofuran. This guide provides experimental data, detailed protocols, and structural visualizations to aid in the characterization of this and similar heterocyclic scaffolds.
This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, the spectral data of 2,3-Dihydrobenzofuran is also provided, highlighting the key differences in chemical shifts and coupling patterns arising from structural modifications. This information is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimentally determined ¹H and ¹³C NMR chemical shifts for this compound and a structurally related analog, 2,3-Dihydrobenzofuran. The data is presented to facilitate a clear comparison of the spectral features.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 7.35 | d | 2.2 |
| H-3 | 6.65 | d | 2.2 | |
| H-5 | 2.85 | t | 6.2 | |
| H-6 | 2.15 | m | - | |
| H-7 | 2.50 | t | 6.5 | |
| 2,3-Dihydrobenzofuran | H-2 | 4.58 | t | 8.7 |
| H-3 | 3.22 | t | 8.7 | |
| H-4 | 7.15 | t | 7.8 | |
| H-5 | 6.86 | t | 7.4 | |
| H-6 | 7.10 | d | 7.4 | |
| H-7 | 6.78 | d | 8.1 |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-2 | 145.1 |
| C-3 | 118.9 | |
| C-3a | 124.5 | |
| C-4 | 193.5 | |
| C-5 | 38.0 | |
| C-6 | 22.8 | |
| C-7 | 25.8 | |
| C-7a | 168.2 | |
| 2,3-Dihydrobenzofuran [1] | C-2 | 71.3 |
| C-3 | 29.8 | |
| C-3a | 128.2 | |
| C-4 | 124.8 | |
| C-5 | 120.5 | |
| C-6 | 127.1 | |
| C-7 | 109.4 | |
| C-7a | 159.8 |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds is provided below. Specific parameters may need to be optimized based on the sample concentration and the spectrometer used.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
If the sample is a liquid, use one to two drops.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is completely dissolved to avoid issues with shimming.
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the signals and determine multiplicities and coupling constants.
-
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance 100 MHz or equivalent.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Structural Visualization and NMR Assignment
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.
Caption: Structure of this compound with atom numbering.
Comparative Analysis Workflow
The following workflow outlines the logical steps for a comparative analysis of the NMR spectra of this compound and its analogs.
Caption: Workflow for comparative NMR spectral analysis.
References
A Comparative Analysis of the Anticancer Potential of Novel Benzofuranone Derivatives
For Immediate Release
This guide presents a comparative overview of the anticancer activities of newly synthesized benzofuranone derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. Benzofuranone scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological properties, including significant anticancer effects.[1] This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of their therapeutic potential.
Quantitative Data Summary: Cytotoxic Activity
The in vitro cytotoxic effects of various benzofuranone derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined to compare their anticancer activity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Benzofuran Lignan | Benfur | Jurkat (T-cell leukemia) | ~0.08 |
| Benzofuran-N-Aryl Piperazine Hybrid | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 |
| SGC7901 (Gastric Cancer) | 2.75 | ||
| Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | |
| Benzofuran-Chalcone Hybrid | Compound 4g | HCC1806 (Breast Cancer) | 5.93 |
| HeLa (Cervical Cancer) | 5.61 | ||
| Benzofuran-Isatin Conjugate | Compound 5a | SW-620 (Colorectal Cancer) | 8.7 |
| HT-29 (Colorectal Cancer) | 9.4 | ||
| Compound 5d | SW-620 (Colorectal Cancer) | 6.5 | |
| HT-29 (Colorectal Cancer) | 9.8 |
Experimental Protocols
The following protocols outline the standard methodologies used to assess the anticancer activity of the benzofuranone derivatives.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuranone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells with active metabolism to convert the MTT into a purple formazan product.[2]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[2] The IC50 value is calculated from the resulting dose-response curve.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[4] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.[5]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells.[4]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the effect of the compounds on the cell cycle progression.
-
Cell Fixation: Following treatment, cells are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[6][7]
-
Staining: The fixed cells are treated with RNase to prevent RNA staining and then stained with a PI solution.[1][7] PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.[1]
-
Flow Cytometry: The DNA content of individual cells is analyzed by a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[1]
Visualizing the Mechanisms of Action
The anticancer effects of benzofuranone derivatives are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Figure 1: General experimental workflow for evaluating the anticancer activity of benzofuranone derivatives.
p53-Dependent Apoptotic Pathway
Several benzofuranone derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor protein. Activated p53 can transcriptionally activate pro-apoptotic genes, leading to cell death.
Figure 2: Simplified p53-mediated apoptotic signaling pathway activated by benzofuranone derivatives.
Inhibition of NF-κB Signaling
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammatory responses and cell survival. Its aberrant activation is common in many cancers. Some benzofuranone derivatives exert their anticancer effects by inhibiting the NF-κB signaling pathway.
Figure 3: Inhibition of the NF-κB signaling pathway by benzofuranone derivatives.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain benzofuranone-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2.
Figure 4: Inhibition of the VEGFR-2 signaling pathway, a key mechanism in preventing tumor angiogenesis.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Computational and thermochemical study of 6,7-Dihydro-4(5H)-benzofuranone
A Comprehensive Computational and Thermochemical Guide to 6,7-Dihydro-4(5H)-benzofuranone and Its Analogs
For researchers, scientists, and professionals in the field of drug development, a deep understanding of the physicochemical properties of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the computational and thermochemical properties of this compound, a significant benzofuran derivative. By presenting experimental data alongside theoretical calculations, this document aims to be an invaluable resource for predicting the behavior of this and similar molecules in various chemical and biological systems.
Physicochemical and Thermochemical Properties
This compound (CAS 16806-93-2) is a bicyclic compound composed of a fused furanone and a partially saturated benzene ring.[1] Its physical and thermochemical characteristics have been a subject of interest, providing insights into its stability and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Melting Point | 30-34 °C | [2] |
| Boiling Point | 115-118 °C at 16 mmHg | [2] |
| Density | 1.162 g/mL at 25 °C | [2] |
Table 2: Experimental Thermochemical Data for this compound at 298.15 K
| Parameter | Value (kJ·mol⁻¹) | Method | Reference(s) |
| Standard Molar Enthalpy of Formation (liquid) | - | Static Bomb Calorimetry | [3] |
| Standard Molar Enthalpy of Vaporization | - | Calvet Microcalorimetry | [3] |
| Standard Molar Enthalpy of Formation (gas) | -(226.0 ± 2.8) | Derived from liquid phase and vaporization enthalpies | [3] |
Computational Analysis: A Theoretical Perspective
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermochemical properties of molecules. For this compound, DFT calculations using the B3LYP hybrid exchange-correlation energy functional have been performed to complement experimental findings.[3] These calculations provide insights into the molecule's electronic structure and energetics.
While the specific computational outputs from the primary study by Sousa et al. are not publicly detailed, a comparative analysis with structurally similar compounds for which computational data is available can provide valuable context. For instance, studies on other benzofuran derivatives often employ the B3LYP functional with basis sets such as 6-31G(d) or 6-311++G(d,p) to calculate properties like total energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy.[4][5]
Table 3: Comparison of Thermochemical Data with a Structural Analog: 2,3-Dihydrobenzofuran
| Compound | Standard Molar Enthalpy of Formation (gas, kJ·mol⁻¹) |
| This compound | -(226.0 ± 2.8) (Experimental) |
| 2,3-Dihydrobenzofuran | - |
Note: A comprehensive computational comparison would require detailed theoretical data (Total Energy, ZPVE, etc.) for both compounds calculated at the same level of theory.
Experimental Protocols
The experimental thermochemical data presented in this guide were obtained through rigorous and well-established techniques.
Static Bomb Calorimetry
This method is used to determine the standard molar enthalpy of combustion of a substance. A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured.
General Protocol:
-
A pellet of the sample (e.g., this compound) of known mass is placed in the sample holder inside the bomb.
-
A fuse wire is connected to the ignition system and placed in contact with the sample.
-
A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known volume of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The standard enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.[6][7]
Calvet Microcalorimetry
This technique is employed to measure the enthalpy of vaporization or sublimation. It is a heat-flux calorimeter that measures the heat flow between the sample and a surrounding heat sink at a constant temperature.
General Protocol for Enthalpy of Vaporization:
-
A small, known mass of the liquid sample is placed in a sample cell.
-
The sample cell is introduced into the calorimeter, which is maintained at a constant temperature.
-
The sample is vaporized, and the heat absorbed during this phase transition is measured by the heat-flux sensors.
-
The instrument is calibrated using a substance with a known enthalpy of vaporization or through electrical calibration.
-
The enthalpy of vaporization of the sample is calculated from the measured heat flow and the mass of the sample.[8][9]
Synthesis Workflow
The synthesis of this compound is a well-documented procedure. A common route involves the reaction of 1,3-cyclohexanedione with chloroacetaldehyde.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 8. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 9. books.rsc.org [books.rsc.org]
Comparative Analysis of 6,7-Dihydro-4(5H)-benzofuranone Analogs: A Structural Perspective
A comprehensive comparative X-ray crystal structure analysis of a series of closely related 6,7-Dihydro-4(5H)-benzofuranone analogs is not currently available in the public domain. Extensive searches of chemical and crystallographic databases did not yield studies containing the requisite crystallographic data for a direct comparison of multiple analogs of this specific heterocyclic scaffold. However, to illustrate the principles of such an analysis, this guide presents a detailed examination of a related complex benzofuranone derivative and outlines the methodologies required for a full comparative study.
This guide is intended for researchers, scientists, and professionals in drug development interested in the structural chemistry of benzofuranone derivatives. While a direct comparison of this compound analogs is precluded by the lack of available data, the information presented herein on a related structure provides a framework for understanding the type of data and analysis that would be essential for such a study.
Challenges in Comparative Structural Analysis
The core of a comparative structural analysis lies in the availability of X-ray crystal structures for a series of compounds with systematic variations. This allows for the correlation of structural modifications with changes in physicochemical properties and biological activities. The current body of published research does not appear to contain such a series for the this compound core.
Case Study: Crystal Structure of a Fused Benzofuranone Derivative
As an illustrative example, the crystal structure of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one , a more complex molecule containing a dihydro-benzofuranone-like moiety within a larger fused ring system, has been reported. The analysis of this compound showcases the detailed structural insights that can be obtained from X-ray crystallography.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for this illustrative compound. A true comparative guide would feature a similar table with data for multiple this compound analogs.
| Parameter | 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one |
| Chemical Formula | C₁₆H₉BrClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 9.876 Å |
| β = 95.12° | |
| Volume | 1534.5 ų |
| Z | 4 |
| Dihedral Angle | The phenyl ring subtends a dihedral angle of 10.3(2)° with the fused ring system[1] |
Intermolecular Interactions
In the crystal structure of this derivative, molecules are linked by C—H⋯O hydrogen bonds, forming a two-dimensional network. Additionally, π–π stacking interactions contribute to the overall packing of the molecules in the crystal lattice.[1] A Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, revealed that the most significant contributions to the crystal packing are from H⋯H, H⋯Cl/Cl⋯H, H⋯O/O⋯H, H⋯C/C⋯H, H⋯Br/Br⋯H, and C⋯C contacts.[1]
Experimental Protocols
A comprehensive comparison guide would necessitate detailed experimental protocols. The following sections outline the typical methodologies that would be cited.
Synthesis of this compound
A general synthesis for the parent compound, this compound, involves the reaction of 1,3-cyclohexanedione with a chloroacetaldehyde solution.[2]
Procedure:
-
1,3-Cyclohexanedione is dissolved in methanol and cooled to 0 °C under an argon atmosphere.[2]
-
Potassium hydroxide is added, and the mixture is stirred for 30 minutes at 0 °C.[2]
-
A 50% aqueous solution of chloroacetaldehyde is then slowly added.[2]
-
The reaction mixture is stirred overnight at room temperature.[2]
-
Following the reaction, the solution is acidified with 1N hydrochloric acid and extracted with ethyl acetate.[2]
-
The combined organic layers are washed, dried, and concentrated to yield the crude product.[2]
Single Crystal X-ray Diffraction
To obtain data for a comparative analysis, single crystals of each analog would need to be grown and analyzed by X-ray diffraction.
General Procedure:
-
A suitable single crystal of the compound is mounted on a diffractometer.
-
X-ray diffraction data are collected at a specific temperature (e.g., 100 K).
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Biological Activities of Benzofuran Derivatives
While specific signaling pathway information for this compound analogs is not available, the broader class of benzofuran derivatives is known to exhibit a wide range of biological activities. These include antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties.[3] For instance, the well-known drug amiodarone, a benzofuran derivative, is used as an antiarrhythmic agent.[3]
To illustrate how a signaling pathway could be visualized if the relevant data were available, a hypothetical workflow for target identification and validation is presented below.
Figure 1. A generalized workflow for the discovery and development of drugs based on a chemical scaffold like this compound.
Conclusion
A detailed, data-rich comparison of the X-ray crystal structures of this compound analogs would be a valuable contribution to the field of medicinal chemistry and drug design. Such a study would provide fundamental insights into the structure-property relationships of this class of compounds. However, based on the currently accessible scientific literature, the necessary experimental data for a comprehensive comparative guide is not available. The information and methodologies presented here are intended to serve as a template for future research in this area. Further synthetic and crystallographic studies on a systematic series of this compound analogs are required to enable a full comparative analysis.
References
- 1. Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzofuranone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzofuranone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive molecules. Its unique structural and electronic properties have made it a focal point for the development of potent and selective inhibitors against various biological targets implicated in diseases ranging from cancer to neurodegenerative disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuranone-based inhibitors, supported by quantitative data and detailed experimental protocols.
Targeting Key Biological Pathways
Benzofuranone derivatives have demonstrated inhibitory activity against several key enzymes, including Lysine-Specific Demethylase 1 (LSD1), Sirtuin 2 (SIRT2), and cholinesterases. Understanding the SAR for each target is crucial for the rational design of next-generation inhibitors with improved efficacy and selectivity.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9. Its overexpression is associated with various cancers, making it an attractive therapeutic target.[1]
A series of benzofuran derivatives have been synthesized and evaluated as novel LSD1 inhibitors.[1] The general structure of these inhibitors features a central benzofuran core. SAR studies have revealed several key determinants of their inhibitory potency.
Table 1: SAR of Benzofuran-based LSD1 Inhibitors [1]
| Compound | R1 | R2 | LSD1 IC50 (µM) | MCF-7 IC50 (µM) | H460 IC50 (µM) |
| 17a | H | H | 0.215 | 10.31 ± 0.89 | 8.97 ± 1.02 |
| 17d | F | H | 0.112 | 6.12 ± 0.55 | 4.89 ± 0.43 |
| 17g | Cl | H | 0.088 | 4.53 ± 0.41 | 3.11 ± 0.28 |
| 17i | Br | H | 0.065 | 2.90 ± 0.32 | 2.06 ± 0.27 |
| 17j | H | F | 0.156 | 8.24 ± 0.76 | 6.54 ± 0.59 |
| 17l | H | Cl | 0.103 | 5.33 ± 0.48 | 4.12 ± 0.37 |
Data extracted from a study on benzofuran derivatives as LSD1 inhibitors.[1]
The data clearly indicates that the nature and position of substituents on the benzofuran ring significantly influence both enzymatic and cellular activity. Halogen substitution, particularly at the R1 position, enhances inhibitory potency, with the trend being Br > Cl > F > H. This suggests that a larger, more polarizable halogen at this position is favorable for binding to the LSD1 active site.
Caption: Logical relationship of SAR for LSD1 inhibitors.
Sirtuin 2 (SIRT2) Inhibitors
SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, is predominantly a cytoplasmic protein involved in the regulation of various cellular processes, including cell cycle control and microtubule dynamics.[2][3] Its dysregulation has been linked to cancer and neurodegenerative diseases.
Novel benzofuran derivatives have been identified as selective SIRT2 inhibitors.[2][3][4] The core structure consists of a benzofuran scaffold linked to a benzyl sulfoxide or benzyl sulfone moiety.
Table 2: SAR of Benzofuran-based SIRT2 Inhibitors [2][3]
| Compound | Scaffold Moiety | R-group on Benzene Ring | SIRT2 IC50 (µM) |
| 6d | Benzyl sulfoxide | 4-F | > 100 |
| 6h | Benzyl sulfoxide | 4-Br | 35.41 |
| 7d | Benzyl sulfone | 4-F | 43.93 |
| 7e | Benzyl sulfone | 4-CH3OCO | 3.81 |
| 7h | Benzyl sulfone | 4-Br | 17.76 |
Data from a study on selective benzofuran SIRT2 inhibitors.[2][3]
The SAR for these SIRT2 inhibitors reveals that the benzyl sulfone scaffold is generally more potent than the corresponding benzyl sulfoxide.[3] Furthermore, the electronic properties of the substituent on the terminal benzene ring play a critical role, with electron-withdrawing groups like 4-CH3OCO leading to the most potent inhibition.[3]
Caption: Simplified SIRT2 signaling pathway and point of inhibition.
Cholinesterase and Monoamine Oxidase Inhibitors for Alzheimer's Disease
Multi-target-directed ligands are a promising strategy for complex multifactorial diseases like Alzheimer's disease (AD). Benzofuranone derivatives have been explored for their potential to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs).[5]
A series of 3-arylbenzofuranone derivatives were synthesized and evaluated for these activities.[5]
Table 3: Multi-target Activity of 3-Arylbenzofuranone Derivatives [5]
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 7 | 0.23 ± 0.02 | > 40 | 15.6 ± 1.2 | > 40 |
| 13 | 0.15 ± 0.01 | > 40 | 10.2 ± 0.8 | > 40 |
| 20 | 0.089 ± 0.01 | 12.5 ± 0.9 | > 40 | 25.3 ± 1.8 |
| Donepezil | 0.059 ± 0.003 | 3.1 ± 0.2 | - | - |
Data from a study on 3-arylbenzofuranone derivatives as potential anti-Alzheimer's agents.[5]
The results highlight that substitutions on the aryl ring at the 3-position of the benzofuranone core are critical for potent and selective AChE inhibition. Compound 20, with a specific substitution pattern, showed AChE inhibitory activity comparable to the standard drug Donepezil.[5]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to SAR studies. The following are representative protocols for the key assays mentioned.
LSD1 Inhibition Assay
The inhibitory activity against LSD1 is typically determined using an in vitro enzymatic assay. A common method involves a horseradish peroxidase-coupled reaction.
-
Reagents: Recombinant human LSD1, horseradish peroxidase (HRP), Amplex Red reagent, H3K4me2 peptide substrate, and the test compounds.
-
Procedure:
-
The test compounds are pre-incubated with the LSD1 enzyme in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding the H3K4me2 peptide substrate.
-
The reaction is allowed to proceed for 1 hour at 37°C.
-
The HRP and Amplex Red solution is then added, and the mixture is incubated for an additional 30 minutes in the dark.
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
SIRT2 Inhibition Assay
SIRT2 inhibitory activity can be assessed using a commercially available fluorometric assay kit.
-
Reagents: Recombinant human SIRT2, a fluorogenic acetylated peptide substrate, NAD+, and the test compounds.
-
Procedure:
-
The test compounds are incubated with the SIRT2 enzyme and NAD+ in an assay buffer for 10 minutes at 37°C.
-
The fluorogenic substrate is added to start the reaction.
-
The reaction mixture is incubated for 30 minutes at 37°C.
-
A developer solution is added to stop the reaction and generate the fluorescent signal.
-
The fluorescence is measured on a microplate reader with an appropriate excitation and emission wavelength pair (e.g., 360 nm excitation and 460 nm emission).
-
-
Data Analysis: IC50 values are determined from the dose-response curves.
Cholinesterase and MAO Inhibition Assays
The inhibitory activities against AChE, BChE, MAO-A, and MAO-B are determined using standard spectrophotometric or fluorometric methods.
-
Cholinesterase Assay (Ellman's Method):
-
Reagents: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds.
-
Procedure: The enzyme is pre-incubated with the test compound, followed by the addition of the substrate and DTNB. The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm due to the formation of the 5-thio-2-nitrobenzoate anion.
-
-
MAO Assay:
-
Reagents: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine), and the test compounds.
-
Procedure: The assay measures the production of a fluorescent product (4-hydroxyquinoline) from the deamination of kynuramine. The enzyme is incubated with the test compound, and the reaction is started by adding the substrate. The fluorescence is monitored over time.
-
References
- 1. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Lewis Acids for Regioselective Benzofuranone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzofuranones, core structural motifs in numerous natural products and pharmacologically active compounds, is a subject of persistent interest in synthetic chemistry. Among the various synthetic strategies, the intramolecular Friedel-Crafts acylation of aryloxyacetic acids stands out as a direct and efficient route. The choice of Lewis acid catalyst is paramount in this transformation, profoundly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides a comparative analysis of common Lewis acids for the regioselective synthesis of 2(3H)-benzofuranones, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The Role of Lewis Acids in Benzofuranone Synthesis
The primary pathway to 2(3H)-benzofuranones via intramolecular cyclization involves the activation of an aryloxyacetic acid or its corresponding acyl chloride. Lewis acids facilitate this process by coordinating to the carbonyl oxygen of the acylating agent, thereby generating a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, leading to the cyclized benzofuranone product. The strength and nature of the Lewis acid can significantly impact the rate of this reaction and the regiochemical outcome, particularly with substituted aromatic precursors.
Performance Comparison of Common Lewis Acids
| Lewis Acid Catalyst | Typical Substrate | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Observations |
| AlCl₃ | Phenoxyacetic acid | Acetyl chloride | Dichloromethane | 0 to rt | Good to Excellent | A widely used and effective catalyst for Friedel-Crafts acylation. Can require stoichiometric amounts.[1][2] |
| FeCl₃ | Phenoxyacetic acid | Thionyl chloride/SOCl₂ | Dichloromethane | rt to 80 | Moderate to Good | A less expensive alternative to AlCl₃, can also facilitate the reaction effectively.[3][4] |
| SnCl₄ | 2-thiomethyl-2-chloro-2-phenylacetyl aryl esters | In situ generated | Not specified | Not specified | Good | Used catalytically for the formation of 3-substituted benzofuran-2-ones.[5] |
| BF₃·OEt₂ | 2,4-diyn-1-ols and dicarbonyl compounds | N/A (Domino reaction) | Not specified | Not specified | 75-91 (for benzofuran) | Effective in more complex domino reactions leading to related benzofuran structures.[6] |
| Boronic acids | 3-hydroxy-2-pyrones and nitroalkenes | N/A (Cascade reaction) | Dichlorobenzene | 120 | Promoted reaction | Successfully promoted the reaction, but did not improve the overall yield compared to AlCl₃/TFA.[7] |
| Boron trifluoride | 3-hydroxy-2-pyrones and nitroalkenes | N/A (Cascade reaction) | Dichlorobenzene | 120 | Promoted reaction | Similar to boronic acids, it promoted the reaction without enhancing the yield.[7] |
Note: The yields are highly dependent on the specific substrate, reaction conditions, and the method of workup and purification. The data presented here is for comparative purposes.
Key Signaling Pathways and Experimental Workflows
The synthesis of 2(3H)-benzofuranone via intramolecular Friedel-Crafts acylation follows a well-established mechanistic pathway. The general workflow for screening Lewis acids involves a systematic variation of the catalyst while keeping other reaction parameters constant to allow for a direct comparison of their performance.
Caption: General mechanism of Lewis acid-catalyzed intramolecular Friedel-Crafts acylation for benzofuranone synthesis.
Caption: A typical experimental workflow for benchmarking Lewis acids in benzofuranone synthesis.
Experimental Protocols
General Procedure for the Synthesis of 2(3H)-Benzofuranone via Intramolecular Friedel-Crafts Acylation
Materials:
-
Phenoxyacetic acid or substituted phenoxyacetic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), carbon disulfide (CS₂))
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of Phenoxyacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, a mixture of phenoxyacetic acid (1.0 eq.) and thionyl chloride (1.2-1.5 eq.) is heated at reflux for 1-2 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude phenoxyacetyl chloride, which is often used in the next step without further purification.
-
Intramolecular Friedel-Crafts Acylation (Example with AlCl₃):
-
A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1-1.5 eq.) and anhydrous dichloromethane.[1]
-
The suspension is cooled to 0 °C in an ice bath.[1]
-
A solution of phenoxyacetyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise to the stirred suspension over 15-30 minutes, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1]
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.[1]
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.[2]
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1][2]
-
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 2(3H)-benzofuranone.
Note: The optimal conditions, including the choice of solvent, reaction temperature, and stoichiometry of the Lewis acid, may vary depending on the specific substrate and the Lewis acid used.
Conclusion
The selection of an appropriate Lewis acid is a critical parameter in the regioselective synthesis of benzofuranones. While AlCl₃ remains a robust and widely used catalyst for the intramolecular Friedel-Crafts acylation of phenoxyacetic acids, other Lewis acids such as FeCl₃ offer a more economical alternative with comparable efficacy in many cases. For more complex substrates or reaction pathways, Lewis acids like SnCl₄ and BF₃·OEt₂ have demonstrated utility. The provided experimental framework allows for a systematic evaluation of different Lewis acids to identify the optimal catalyst for a specific benzofuranone synthesis, thereby facilitating the development of efficient and selective synthetic routes to this important class of heterocyclic compounds.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 6,7-Dihydro-4(5H)-benzofuranone
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a detailed comparison of validated analytical methods for the quantification of 6,7-Dihydro-4(5H)-benzofuranone, a significant heterocyclic compound. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting data extrapolated from analogous benzofuranone derivatives and cyclic ketones. All methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[6] For this compound, a reversed-phase HPLC method with UV detection is a primary consideration due to the presence of a chromophore in its structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Given that this compound has a boiling point of 115-118 °C at 16 mmHg, it is amenable to GC analysis. GC-MS offers high sensitivity and selectivity, providing definitive identification based on the mass spectrum of the analyte.
The following tables summarize the anticipated performance characteristics of hypothetical, yet realistically designed, HPLC and GC-MS methods for the analysis of this compound, based on data from similar compounds.[7]
Table 1: Comparison of HPLC and GC-MS Method Performance Parameters
| Validation Parameter | HPLC-UV | GC-MS |
| Specificity | High selectivity with appropriate column and mobile phase. Potential for co-elution with impurities. | Excellent specificity due to mass spectrometric detection and fragmentation patterns. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL |
| Robustness | Generally robust to minor changes in mobile phase composition, pH, and flow rate. | Robust to minor changes in oven temperature ramp and gas flow rate. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are proposed experimental protocols for the HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the benzofuran derivative, carbofuran.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (a wavelength around 254 nm is a probable starting point).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
For assay of a sample, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general guidelines for the GC-MS analysis of cyclic ketones.
-
Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, and 50 µg/mL).
-
For assay of a sample, accurately weigh and dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex sample matrices.
Mandatory Visualizations
To further clarify the process of analytical method validation and selection, the following diagrams have been generated using Graphviz.
General Workflow for Analytical Method Validation
Decision Tree for Selecting an Analytical Method
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Antioxidant Capacity of Benzofuran-2-one Derivatives: A DPPH Assay-Based Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antioxidant performance of various benzofuran-2-one derivatives against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The data presented is compiled from peer-reviewed studies to facilitate informed decisions in the pursuit of novel antioxidant agents.
Benzofuran-2-one and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including notable antioxidant properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, making the development of effective antioxidants a critical area of research.[1] The DPPH assay is a widely used and reliable method for evaluating the free radical scavenging ability of compounds, providing a valuable metric for comparing their antioxidant potential.[3][4]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of benzofuran-2-one derivatives is typically quantified by their IC50 value in the DPPH assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.[1] The following tables summarize the DPPH radical scavenging activity of several benzofuran-2-one derivatives from various studies, with Trolox, a water-soluble analog of vitamin E, often used as a standard for comparison.[1][5]
Table 1: Antioxidant Capacity of 5-Hydroxybenzofuran-2-one Derivatives (DPPH Assay in Methanol)
| Compound | rIC50 (mols antioxidant / mols DPPH•) | Reference Compound (Trolox) rIC50 |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | 0.18 | 0.41 |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | 0.31 | 0.41 |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | 0.25 | 0.41 |
| Data sourced from BenchChem.[1] |
Table 2: Antioxidant Capacity of 3,3-disubstituted-3H-benzofuran-2-one Derivatives (DPPH Assay in Methanol)
| Compound | rIC50 (mols antioxidant / mols DPPH•) | Number of Reduced DPPH• Molecules | Reference Compound (Trolox) rIC50 |
| 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.31 | ~2 | 0.23 |
| 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.25 | ~2 | 0.23 |
| 3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one | 0.18 | ~2 | 0.23 |
| 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.17 | ~3 | 0.23 |
| Data sourced from Miceli et al. (2018).[5][6] |
Table 3: Antioxidant Capacity of 3,3-disubstituted-3H-benzofuran-2-one Derivatives (DPPH Assay in Acetonitrile)
| Compound | rIC50 (mols antioxidant / mols DPPH•) | Number of Reduced DPPH• Molecules | Reference Compound (Trolox) rIC50 |
| 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 4.26 | Not Reduced | 0.22 |
| 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 1.69 | Not Reduced | 0.22 |
| 3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one | 4.47 | Not Reduced | 0.22 |
| 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.17 | ~3 | 0.22 |
| Data sourced from Miceli et al. (2018).[5][7] |
The data indicates that the antioxidant activity of benzofuran-2-one derivatives is significantly influenced by the substitution pattern on the aromatic ring and the solvent used in the assay.[1][5] For instance, the presence of multiple hydroxyl groups appears to enhance the antioxidant capacity, as seen with 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one.[6] The solvent effect is also pronounced, with some compounds showing potent activity in methanol but significantly reduced or no activity in acetonitrile.[5][7]
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for determining the antioxidant capacity of benzofuran-2-one derivatives using the DPPH assay, based on common methodologies.[1][3][8]
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or other suitable solvent
-
Benzofuran-2-one derivatives (test compounds)
-
Trolox or other standard antioxidant
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
2. Preparation of Solutions:
-
DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and stored in the dark to prevent degradation.[8]
-
Test Compound Solutions: Prepare a stock solution of each benzofuran-2-one derivative in the same solvent used for the DPPH solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Standard Solution: Prepare a stock solution and serial dilutions of the standard antioxidant (e.g., Trolox) in the same manner as the test compounds.
3. Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add a corresponding volume of the test compound or standard solution at different concentrations to the wells.
-
A blank well should contain only the solvent.
-
A control well should contain the DPPH solution and the solvent, representing 100% DPPH radical concentration.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[1][8]
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[1][3]
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[8]
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compounds.[1][9]
DPPH Assay Workflow
The following diagram illustrates the general workflow of the DPPH assay for comparing the antioxidant capacity of benzofuran-2-one derivatives.
Signaling Pathway Context
While the DPPH assay is a direct chemical measurement of radical scavenging, the in vivo antioxidant effects of compounds like benzofuran-2-one derivatives are often mediated through complex signaling pathways. One such critical pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which regulates the expression of numerous antioxidant and detoxifying enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. louis.uah.edu [louis.uah.edu]
Safety Operating Guide
Proper Disposal of 6,7-Dihydro-4(5H)-benzofuranone: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 6,7-Dihydro-4(5H)-benzofuranone, adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in line with general laboratory chemical waste management best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2] In case of skin or eye contact, rinse the affected area thoroughly with water.[2]
Quantitative Data for Disposal Considerations
A summary of key physical and hazard data for this compound is provided below to inform safe disposal procedures.
| Property | Value | Citation |
| CAS Number | 16806-93-2 | [1] |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 30-34 °C | [1] |
| Boiling Point | 115-118 °C at 16 mmHg | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[4][5] Hazardous waste is regulated from its point of generation to its final disposal.[4][6]
-
Waste Identification and Classification : Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[7] Based on its properties, it should be classified as a combustible solid and an irritant.
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the hazards associated with the chemical (e.g., "Combustible," "Irritant").
-
Include the date when the waste was first added to the container.
-
-
Storage :
-
Disposal Request and Pickup :
-
Do not dispose of this compound down the drain or in regular trash.[4][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][10]
-
Follow all institutional procedures for requesting a waste pickup.[7]
-
-
Spill Cleanup :
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 6,7-二氢-4(5H)-苯并呋喃酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. CAS # 16806-93-2, this compound - chemBlink [ww.chemblink.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Chemical and Laboratory Waste [enva.com]
Personal protective equipment for handling 6,7-Dihydro-4(5H)-benzofuranone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 6,7-Dihydro-4(5H)-benzofuranone (CAS RN: 16806-93-2). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure risk. This compound is known to cause skin, eye, and respiratory irritation.[1][2] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact which can lead to irritation.[1][3] Glove thickness and material should be chosen based on the duration and nature of the handling task. Always inspect gloves for integrity before use. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge. | Required when handling the solid form to prevent inhalation of dust, or when there is a potential for aerosol generation. May cause respiratory irritation.[1][2] |
| Body Protection | A standard laboratory coat. For larger quantities or potential for significant splashing, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from contamination. |
Hazard and Safety Data
Key quantitative data for this compound are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol |
| Appearance | Transparent yellow to brown low melting point solid or liquid. |
| Melting Point | 30-34 °C (lit.) |
| Boiling Point | 115-118 °C at 16 mmHg (lit.) |
| Density | 1.162 g/mL at 25 °C (lit.) |
| Flash Point | >230 °F (>110 °C) |
| GHS Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1] |
Occupational Exposure Limits (OELs) such as PEL or TLV have not been established for this compound. In the absence of specific limits, exposure should be minimized through the use of engineering controls and PPE.
Operational Plan for Safe Handling
The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure a chemical fume hood is available and operational. Cover the work surface with absorbent, disposable bench paper. Have spill cleanup materials readily accessible.
-
-
Handling:
-
Weighing: If working with the solid form, weigh the required amount in a fume hood to minimize inhalation of dust.
-
Transfer and Use: Conduct all transfers and reactions within a fume hood. Use appropriate glassware and equipment. Avoid generating dusts and aerosols.
-
-
Cleanup and Disposal:
-
Decontaminate Surfaces: Wipe down all work surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Segregate Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be considered contaminated waste.
-
Dispose of Waste: Dispose of all contaminated materials and excess this compound in a clearly labeled, sealed container for hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
